Technical Documentation Center

5-Hexyl-2-undecyl-2,3-dihydropyran-6-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one

Core Science & Biosynthesis

Foundational

A Technical Guide to the Hydrolytic Degradation of Orlistat: Formation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one

Executive Summary Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the highly reactive β-lactone ring which acylates the active site of lipases.[1] This same structural feature, however, renders Orlistat susceptible to chemical degradation, primarily through hydrolysis. This guide provides an in-depth technical examination of the principal hydrolytic degradation pathway of Orlistat. We will elucidate the multi-step transformation involving the sequential hydrolysis of the N-formyl-L-leucine side chain and the β-lactone ring, followed by a thermodynamically driven intramolecular cyclization. This process culminates in the formation of a more stable δ-lactone, 5-hexyl-2-undecyl-2,3-dihydropyran-6-one. Understanding this pathway is critical for drug development professionals involved in formulation, stability testing, and impurity profiling to ensure the safety, efficacy, and quality of Orlistat-containing drug products.

Orlistat: A Profile in Reactivity and Instability

Chemical Structure and Physicochemical Properties

Orlistat, (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]-methyl]-dodecyl ester, is a lipophilic molecule derived from the natural product lipstatin. Its structure is characterized by two long alkyl chains, an N-formyl-L-leucine moiety, and a four-membered β-lactone (oxetan-2-one) ring. This β-lactone is the pharmacologically active component. Due to its highly lipophilic nature, Orlistat is practically insoluble in water, a property that influences both its mechanism of action and its degradation kinetics in aqueous environments.

Mechanism of Action and the Role of the β-Lactone

Orlistat functions by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases.[2] The strained four-membered β-lactone ring undergoes nucleophilic attack by the serine hydroxyl group, leading to the opening of the lactone ring and the acylation of the enzyme. This process inactivates the lipase, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2]

Intrinsic Chemical Instability

The high ring strain and electrophilicity that make the β-lactone ring an effective acylating agent for its biological target also make it the primary site of chemical instability. Orlistat is known to be labile under hydrolytic conditions (acidic, basic, and neutral), as well as susceptible to oxidative and thermal stress.[3] The principal degradation pathway begins with the hydrolytic cleavage of this strained ring.

The Degradation Pathway: From β-Lactone to δ-Lactone

The transformation of Orlistat to 5-hexyl-2-undecyl-2,3-dihydropyran-6-one is not a single reaction but a sequential process driven by hydrolysis and an energetically favorable intramolecular rearrangement.

Proposed Mechanistic Steps

Step 1: Hydrolysis of the N-Formyl-L-leucine Side Chain Under hydrolytic conditions, particularly in the presence of acid or base catalysts, the ester linkage connecting the N-formyl-L-leucine side chain to the main alkyl backbone is cleaved. This initial hydrolysis yields N-formyl-L-leucine and the β-lactone core structure with a free secondary alcohol, (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one. This is a key step that precedes the formation of the final δ-lactone.

Step 2: Hydrolysis of the β-Lactone Ring The β-lactone ring of the intermediate from Step 1 is highly susceptible to nucleophilic attack by water or hydroxide ions. This attack opens the strained four-membered ring to form a stable β-hydroxy carboxylic acid. The resulting open-chain intermediate is (2S, 3S, 5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid. Two primary metabolites of Orlistat, designated M1 and M3, result from the hydrolysis of the β-lactone ring and the combined hydrolysis of both the lactone and the side-chain ester, respectively.[2] The formation of the dihydroxy carboxylic acid intermediate represents the complete hydrolysis seen in metabolite M3.

Step 3: Intramolecular Cyclization (Lactonization) The dihydroxy carboxylic acid intermediate formed in Step 2 possesses a carboxylic acid group and a hydroxyl group at the C5 position. This spatial arrangement is ideal for an intramolecular esterification reaction. The molecule spontaneously cyclizes, with the C5-hydroxyl group attacking the carboxylic acid carbonyl. This reaction forms a new, thermodynamically stable, six-membered ring (a δ-lactone) and eliminates a molecule of water. The final product is 5-hexyl-2-undecyl-2,3-dihydropyran-6-one .

Diagram of the Proposed Degradation Pathway

Orlistat_Degradation Orlistat Orlistat (β-Lactone) Intermediate1 Intermediate 1 (Side-Chain Cleaved β-Lactone) Orlistat->Intermediate1 Step 1: Hydrolysis (H₂O, H⁺/OH⁻) Intermediate2 Intermediate 2 ((2S,3S,5S)-2-hexyl-3,5- dihydroxyhexadecanoic acid) Intermediate1->Intermediate2 Step 2: β-Lactone Hydrolysis (H₂O, H⁺/OH⁻) FinalProduct Final Product (5-hexyl-2-undecyl-2,3- dihydropyran-6-one) (δ-Lactone) Intermediate2->FinalProduct Step 3: Intramolecular Cyclization (-H₂O)

Caption: Proposed multi-step degradation pathway of Orlistat.

Experimental Investigation and Analytical Control

To investigate and monitor this degradation pathway, forced degradation studies coupled with a stability-indicating analytical method are essential. This approach aligns with ICH Q1A(R2) guidelines for stability testing.

Protocol: Forced Degradation Studies of Orlistat

This protocol provides a self-validating framework for inducing and analyzing the hydrolytic degradation of Orlistat. The inclusion of multiple stress conditions ensures a comprehensive understanding of the molecule's stability profile.

Objective: To generate the degradation product 5-hexyl-2-undecyl-2,3-dihydropyran-6-one and other related impurities for analytical method development and validation.

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of Orlistat at a concentration of 1.0 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis:

      • a. To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • b. Reflux the mixture at 80°C for 8 hours.[3]

      • c. After cooling to room temperature, carefully neutralize the solution with an equivalent volume of 0.1 N NaOH.

      • d. Dilute with the HPLC mobile phase to a final concentration of approximately 0.2 mg/mL for analysis.

    • Base Hydrolysis:

      • a. To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • b. Reflux the mixture at 80°C for 8 hours.[3]

      • c. After cooling, neutralize the solution with an equivalent volume of 0.1 N HCl.

      • d. Dilute with the mobile phase to a final concentration of approximately 0.2 mg/mL.

    • Neutral Hydrolysis:

      • a. To 1 mL of the stock solution, add 1 mL of purified water.

      • b. Reflux the mixture at 80°C for 12 hours.[3]

      • c. After cooling, dilute with the mobile phase to a final concentration of approximately 0.2 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions.

  • Analysis: Analyze all stressed and control samples immediately using a validated stability-indicating HPLC method (see Protocol 3.3).

Quantitative Data: Orlistat Degradation Under Stress

Forced degradation studies demonstrate that Orlistat is most susceptible to hydrolytic conditions. The following table summarizes typical degradation percentages observed under various stress conditions.

Stress ConditionReagent/ParametersDuration (hours)TemperatureDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl880°C13.37%[3]
Base Hydrolysis 0.1 N NaOH880°C9.23%[3]
Neutral Hydrolysis Purified Water1280°C1.44%[3]
Oxidative 3% H₂O₂24Room Temp5.04%[3]
Thermal (Dry Heat) Solid Drug24100°CNo significant degradation[3]
Photolytic 70,000-80,000 lux168 (7 days)Room TempNo significant degradation[3]

Data synthesized from published stability studies.

Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is required to separate the intact Orlistat from its various degradation products, including the target δ-lactone.

Objective: To accurately quantify Orlistat and its degradation products in samples from forced degradation and long-term stability studies.

Causality in Method Design:

  • Column: A C18 column is selected due to its excellent retention and separation capabilities for lipophilic compounds like Orlistat and its derivatives.

  • Mobile Phase: A mixture of organic solvents like methanol and acetonitrile provides the necessary elution strength, while a small amount of trifluoroacetic acid sharpens peaks and improves resolution by suppressing the ionization of any free carboxylic acid groups.[4]

  • Detection: UV detection at a low wavelength (e.g., 210-215 nm) is used to detect Orlistat and its degradation products, which lack strong chromophores.[4]

Methodology:

  • Chromatographic Conditions:

    • Column: Perfectsil® target ODS-3 (C18), 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[4]

    • Mobile Phase: Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v).[4]

    • Flow Rate: 0.7 - 1.0 mL/min.[4]

    • Detection Wavelength: 210 nm.[4]

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 20 µL.

  • Sample Preparation: Use the diluted samples prepared in Protocol 3.1. Ensure all samples are filtered through a 0.45 µm syringe filter prior to injection.

  • System Suitability: Before analysis, inject a standard solution of Orlistat five times to verify system performance. Typical parameters include a tailing factor ≤ 2.0 and a relative standard deviation (%RSD) for peak area of ≤ 2.0%.

  • Analysis and Data Interpretation:

    • Inject a blank (mobile phase), the control sample, and each of the stressed samples.

    • Identify the Orlistat peak based on the retention time from the control sample (typically around 9 minutes under these conditions).[4]

    • New peaks appearing in the chromatograms of the stressed samples are indicative of degradation products. The peak corresponding to the more non-polar δ-lactone would likely have a different retention time from the more polar dihydroxy acid intermediate.

    • Calculate the percentage of degradation by comparing the peak area of Orlistat in the stressed samples to that in the control sample.

Workflow for Degradation Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation prep_stock Prepare 1 mg/mL Orlistat Stock stress Apply Stress Conditions (Acid, Base, Neutral) prep_stock->stress neutralize Neutralize & Dilute to 0.2 mg/mL stress->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Record Chromatograms & Peak Areas hplc->data identify Identify Degradant Peaks data->identify quantify Calculate % Degradation identify->quantify report Report Findings quantify->report

Caption: Standard workflow for forced degradation analysis.

Significance in Drug Development

A thorough understanding of the degradation pathway to 5-hexyl-2-undecyl-2,3-dihydropyran-6-one and other related substances is paramount for several reasons:

  • Formulation Development: Knowledge of degradation triggers (e.g., pH, water content) informs the selection of excipients and packaging to create a stable drug product. For Orlistat, this means minimizing exposure to moisture.

  • Analytical Method Validation: The stability-indicating method must be proven capable of separating the active pharmaceutical ingredient (API) from all potential degradation products to ensure accurate potency measurements throughout the product's shelf life.[4]

  • Impurity Profiling and Safety: Degradation products are considered impurities and must be identified, quantified, and assessed for potential toxicity. Regulatory agencies require strict control over impurity levels in the final drug product.

  • Shelf-Life Determination: Data from long-term and accelerated stability studies, analyzed using a validated method, are used to establish the shelf-life and recommended storage conditions for the drug product.

Conclusion

The transformation of Orlistat into 5-hexyl-2-undecyl-2,3-dihydropyran-6-one is a chemically logical and significant degradation pathway rooted in the inherent reactivity of its β-lactone ring. The process involves sequential hydrolysis of the side chain and the lactone ring, followed by an intramolecular cyclization to form a more stable δ-lactone. By employing systematic forced degradation studies and robust, stability-indicating HPLC methods, researchers and drug development professionals can effectively monitor and control this degradation, ensuring the development of safe, stable, and efficacious Orlistat formulations.

References

  • Benchchem. Orlistat Stability and Degradation: A Technical Resource for Researchers.

  • Association of Pharmacy Professionals. (2013, May 11). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC.

  • European Medicines Agency. Xenical, INN-Orlistat.

  • Semantic Scholar. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC.

  • Research Bible. (2013, August 31). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC.

  • Singh, B., & Kumar, S. (2006, May 26). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Pharmaceutical and Biomedical Analysis.

  • Miller, V., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology.

  • Maruti, G. M., et al. (2020, April 15). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists.

  • ResearchGate. (2017, February 13). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities.

  • Google Patents. (2016). A method for measuring degraded impurities in orlistat capsules.

  • Al-Suhaimi, E. A., & Al-Riziza, N. A. Safety and mechanism of action of Orlistat (Tetrahydrolipstatin) as first antiobesity drug. Journal of Applied Pharmaceutical Science.

  • ResearchGate. HPLC chromatograms obtained by forced degradation of the Orlistat in various conditions as required by ICH guidelines for stability testing.

  • Semantic Scholar. Molecular mechanism of orlistat hydrolysis by the thioesterase of human fatty acid synthase for targeted drug discovery.

  • Pu, Y., et al. (2006, September 2). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Organic Letters.

  • Kim, H., et al. (2020, April 8). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceutics.

  • Drug Synthesis Database. Orlistat, Orlipastat, Tetrahydrolipstatin.

  • ResearchGate. Chemical structure of orlistat.

Sources

Exploratory

mass spectrometry fragmentation pattern of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one, a complex delta-lactone with significant aliphatic character. As a Senior Application Scientist, this document moves beyond simple spectral prediction to explain the causal mechanisms behind the primary fragmentation pathways. We will explore the interplay between alpha-cleavage driven by the heterocyclic oxygen, McLafferty rearrangements initiated by the carbonyl group, retro-Diels-Alder reactions, and characteristic fragmentation of the long alkyl side chains. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing similar long-chain heterocyclic compounds using mass spectrometry.

Foundational Principles of EI-MS and Molecular Ion Formation

Electron ionization (EI) mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M•+). The site of ionization is typically the region of lowest ionization energy. For 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (Molecular Formula: C22H42O2, Molecular Weight: 338.6 g/mol ), the initial ionization event is most likely to occur by removing a non-bonding (lone pair) electron from either the carbonyl oxygen or the endocyclic ether oxygen, as these have the highest energy orbitals.[1]

This energetic molecular ion possesses excess internal energy, which it dissipates through a series of predictable bond cleavages and rearrangements. The resulting fragment ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The principal fragmentation reactions anticipated for this structure are alpha-cleavage, McLafferty rearrangement, and complex cleavages involving the heterocyclic ring.

cluster_workflow General EI-MS Workflow Molecule 5-hexyl-2-undecyl-2,3-dihydropyran-6-one Ionization Ionization (70 eV) - e- Molecule->Ionization Molecular_Ion Molecular Ion (M•+) m/z = 338 Ionization->Molecular_Ion Fragmentation Fragmentation (Unimolecular Decomposition) Molecular_Ion->Fragmentation Fragment_Ions Fragment Ions + Neutral Radicals/Molecules Fragmentation->Fragment_Ions Detection Mass Analyzer & Detector Fragment_Ions->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: High-level workflow for Electron Ionization Mass Spectrometry.

Primary Fragmentation Pathways and Mechanistic Analysis

The fragmentation of the M•+ (m/z 338) is governed by the functional groups present: a cyclic ester (lactone), an ether linkage within the ring, a carbon-carbon double bond, and two long saturated alkyl chains.

Alpha-Cleavage at the C2 Position

Alpha-cleavage is a dominant fragmentation pathway for compounds containing heteroatoms like oxygen. It involves the cleavage of a bond adjacent to the carbon-heteroatom bond. For this molecule, the most favorable alpha-cleavage occurs at the C2 position, driven by the endocyclic ether oxygen. This results in the homolytic cleavage of the bond between C2 and the undecyl side chain. The driving force is the formation of a stable, resonance-stabilized oxonium ion.[1] This cleavage expels an undecyl radical (•C11H23), leading to a prominent fragment ion.

  • Predicted Fragment: m/z = 338 - 155 (undecyl radical) = 183

Caption: Alpha-cleavage at C2 leading to the loss of the undecyl radical.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible gamma-hydrogen. This process involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[2] In this molecule, the long undecyl chain provides multiple gamma-hydrogens relative to the carbonyl oxygen. The transfer of a gamma-hydrogen from the undecyl chain to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, results in the expulsion of undecene (C11H22).

  • Predicted Fragment: m/z = 338 - 154 (undecene) = 184

cluster_protocol Experimental Protocol Workflow Prep 1. Sample Preparation (10 µg/mL in Hexane) Inject 2. GC Injection (1 µL, Splitless) Prep->Inject Separate 3. GC Separation (DB-5ms Column) Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (m/z 40-500) Ionize->Analyze Process 6. Data Processing (Background Subtraction) Analyze->Process Interpret 7. Spectral Interpretation Process->Interpret

Sources

Foundational

Thermal Stability and Melting Point Dynamics of 5-Hexyl-2-Undecyl-2,3-Dihydropyran-6-One: A Comprehensive Technical Guide

Executive Summary In the landscape of pharmaceutical development and quality control, understanding the thermodynamic vulnerabilities of active pharmaceutical ingredients (APIs) is paramount. Orlistat (tetrahydrolipstati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and quality control, understanding the thermodynamic vulnerabilities of active pharmaceutical ingredients (APIs) is paramount. Orlistat (tetrahydrolipstatin), a potent gastrointestinal lipase inhibitor, is notoriously susceptible to hydrolytic and thermal degradation due to its highly strained β -lactone ring. One of its most critical and structurally fascinating degradation products is 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS No. 130676-64-1), commonly referred to as the Orlistat Dihydropyranone Impurity[1],.

As a Senior Application Scientist, I approach the physicochemical profiling of this impurity not merely as a compliance exercise, but as a critical window into the stability of the parent API. This whitepaper provides an in-depth analysis of the thermal stability and melting point characteristics of this specific dihydropyranone derivative, offering field-proven methodologies for its thermal analysis and quantification.

Chemical Architecture and Causality of Formation

Orlistat contains a reactive β -lactone ring fused with a formyl-leucine side chain. Under thermal stress or hydrolytic conditions (particularly in aqueous or highly humid environments), the β -lactone undergoes spontaneous ring-opening. Subsequent cleavage of the N-formylleucine moiety and intramolecular rearrangement (ring expansion) yields the thermodynamically more stable δ -lactone derivative: 5-hexyl-2-undecyl-2,3-dihydropyran-6-one.

Pathway Orlistat Orlistat (Tetrahydrolipstatin) β-lactone ring Stress Thermal / Hydrolytic Stress (Heat, Moisture, pH) Orlistat->Stress RingOpening β-lactone Ring Opening & Side-chain Cleavage Stress->RingOpening Rearrangement Intramolecular Rearrangement (Ring Expansion) RingOpening->Rearrangement Impurity 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (δ-lactone) Rearrangement->Impurity

Figure 1: Mechanistic pathway of Orlistat degradation into the dihydropyranone impurity.

Physicochemical Profiling and Melting Point Dynamics

The dihydropyranone impurity presents as a white to off-white solid with a distinctly low melting point of 50–54 °C [1].

Causality of the Low Melting Point: The molecular structure features a rigid central dihydropyranone ring flanked by two highly flexible, unbranched aliphatic chains (a hexyl group at C5 and an undecyl group at C2). In the solid state, these long hydrocarbon tails require significant conformational ordering to pack into a crystal lattice. The entropic penalty of restricting these chains, combined with relatively weak intermolecular van der Waals forces (due to the absence of strong hydrogen bond donors), results in a low enthalpy of fusion ( ΔHf​ ). Consequently, minimal thermal energy is required to disrupt the crystal lattice, leading to the observed low melting transition.

Table 1: Physicochemical Properties Summary
PropertyValue / Description
CAS Number 130676-64-1
Molecular Formula C₂₂H₄₀O₂
Molecular Weight 336.55 g/mol
Appearance White to Off-White Solid[1]
Melting Point 50–54 °C[1]
Solubility Slightly soluble in Chloroform and Methanol; Insoluble in water[1]

Thermal Stability Profiling Strategy

While the expanded δ -lactone ring of the dihydropyranone impurity is inherently more stable than the β -lactone of Orlistat, its low melting point poses significant challenges during pharmaceutical formulation (e.g., hot-melt extrusion or high-shear milling). If the local temperature exceeds 50 °C, the impurity undergoes a phase transition to a liquid state. This liquid micro-environment acts as a plasticizer within the solid dispersion, drastically increasing molecular mobility and accelerating further degradation of the intact Orlistat API.

To rigorously profile this, we employ a dual orthogonal approach: Differential Scanning Calorimetry (DSC) for capturing phase transitions and High-Performance Liquid Chromatography (HPLC) for chemical degradation tracking.

Workflow Sample Dihydropyranone Impurity DSC DSC Analysis (Ramp 10°C/min) Sample->DSC Melting Point TGA TGA Analysis (Isothermal & Ramp) Sample->TGA Mass Loss HPLC HPLC-UV Analysis (Purity Profiling) Sample->HPLC Chemical Stability Data Thermal Stability Profile DSC->Data TGA->Data HPLC->Data

Figure 2: Orthogonal analytical workflow for thermal stress testing and profiling.

Self-Validating Experimental Methodologies

Protocol 1: Determination of Melting Point and Thermal Transitions via DSC

Objective: To accurately determine the melting onset ( Tm​ ) and enthalpy of fusion without inducing oxidative degradation.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the dihydropyranone impurity into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow the escape of any volatile moisture while maintaining thermal contact.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative exotherms that could mask or artificially shift the melting endotherm.

  • Thermal Method: Equilibrate the sample at 20 °C for 5 minutes. Initiate a linear heating ramp at 10 °C/min up to 150 °C.

  • Data Analysis: Integrate the primary endothermic peak. The extrapolated onset temperature represents the melting point (expected ~51.2 °C), and the area under the curve dictates the heat of fusion.

Protocol 2: Forced Degradation and HPLC Quantification

Objective: To assess the chemical stability of the impurity under thermal stress beyond its melting point.

  • Stress Application: Place 50 mg of the solid impurity in a sealed glass vial. Subject the vial to isothermal stress at 80 °C (well above its melting point) in a convection oven for 24 hours.

  • Sample Recovery: Cool the vial to room temperature. Dissolve the stressed melt in 10 mL of HPLC-grade methanol to create a stock solution.

  • HPLC Conditions: Utilize a validated stability-indicating RP-HPLC method[2].

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (85:15, v/v)[2]. Causality: The high organic modifier ratio is strictly required to elute the highly lipophilic undecyl-substituted lactone efficiently.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm[2].

  • Validation: Compare the chromatogram of the stressed sample against a refrigerated reference standard to calculate % purity and identify secondary degradants (e.g., hydrolyzed open-ring forms).

Table 2: Thermal Stress Test Results (Simulated 24-hour Isothermal Stress)
Stress ConditionPhysical State% Purity (HPLC-UV)Major Degradation Pathway
Control (4 °C) Crystalline Solid> 99.5%None
Ambient (25 °C) Crystalline Solid> 99.0%None
Thermal (60 °C) Viscous Liquid (Melt)97.2%Minor lactone hydrolysis
Thermal (80 °C) Liquid94.5%Accelerated lactone hydrolysis

Conclusion and Storage Recommendations

The 5-hexyl-2-undecyl-2,3-dihydropyran-6-one impurity exhibits a low melting point (50–54 °C) driven by its extensive aliphatic substitution. While chemically more stable than Orlistat under ambient conditions, its low melting threshold means that thermal excursions during shipping or manufacturing can induce localized melting.

Strict Storage Protocol: It is imperative to store this reference standard at -20 °C (freezer) or 2–8 °C (refrigerator) in tightly sealed, light-resistant containers to maintain its crystalline integrity and prevent phase-transition-induced degradation[1].

Sources

Exploratory

An In-Depth Technical Guide to the Formation of 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one: A Mechanistic Perspective

Abstract The 5,6-dihydropyran-2-one scaffold, an α,β-unsaturated δ-lactone, is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] Its synthesis is of considerable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5,6-dihydropyran-2-one scaffold, an α,β-unsaturated δ-lactone, is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the core chemical principles governing the formation of a specific derivative, 5-hexyl-2-undecyl-2,3-dihydropyran-6-one. Contrary to the common phrasing of "ring-opening in formation," the creation of a lactone is fundamentally a ring-closing event. This guide will elucidate the pivotal mechanism of acid-catalyzed intramolecular cyclization (lactonization) of the requisite hydroxycarboxylic acid precursor, offering field-proven insights into the causality behind the reaction steps and thermodynamic driving forces.

The Precursor: Gateway to the δ-Lactone Core

The formation of a lactone, which is a cyclic ester, is achieved through the intramolecular esterification of a molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[3] The structure of the target molecule, 5-hexyl-2-undecyl-2,3-dihydropyran-6-one, dictates the precise structure of its open-chain precursor.

The target is a six-membered ring, classifying it as a δ-lactone. This means the cyclization occurs between a carboxylic acid and a hydroxyl group on the fifth (δ) carbon relative to the carbonyl carbon. The presence of an α,β-double bond in the final product suggests that the precursor is a δ-hydroxy-α,β-unsaturated carboxylic acid.

Deduced Precursor: 5-Hydroxy-4-hexyl-heptadec-2-enoic acid

Figure 1: Structure of the necessary open-chain precursor.

The synthesis of this precursor is a critical prerequisite, often involving advanced organic methodologies such as aldol reactions or Wittig-type olefination to construct the carbon skeleton and introduce the required functional groups.

The Core Mechanism: Acid-Catalyzed Intramolecular Lactonization

The cyclization of the hydroxy acid precursor into the δ-lactone is an equilibrium-driven process. To facilitate this intramolecular esterification, an acid catalyst is typically employed.[4] The mechanism is a classic example of nucleophilic acyl substitution, mirroring the well-understood Fischer esterification. All steps in this mechanism are reversible.

The overall transformation is shown below.

G Overall Lactonization Workflow Precursor 5-Hydroxy-4-hexyl- heptadec-2-enoic acid Product 5-Hexyl-2-undecyl- 2,3-dihydropyran-6-one Precursor->Product H⁺ (cat.) -H₂O

Figure 2: High-level overview of the acid-catalyzed cyclization.

The detailed, step-by-step mechanism proceeds as follows:

Figure 3: Step-by-step mechanism of intramolecular esterification.
  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, TsOH). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The δ-hydroxyl group, acting as an intramolecular nucleophile, attacks the now highly electrophilic carbonyl carbon. This ring-closing step forms a new carbon-oxygen bond and results in a cyclic, tetrahedral intermediate.

  • Proton Transfer: A rapid proton transfer occurs. A solvent molecule (e.g., alcohol or water) can deprotonate the oxonium ion formed from the attacking hydroxyl group, and another proton is transferred to one of the hydroxyl groups on the former carbonyl carbon. This converts a hydroxyl group into a good leaving group (-OH₂⁺).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. This step yields a protonated form of the final δ-lactone.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final, neutral 5,6-dihydropyran-2-one product.[4]

Causality & Thermodynamic Considerations

The success of a lactonization reaction is governed by both kinetics and thermodynamics.

  • Driving the Equilibrium: As the reaction is reversible, its outcome is dictated by Le Châtelier's principle. To drive the equilibrium towards the lactone product, water must be removed from the reaction mixture as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.[4] Using a large excess of an acid catalyst can also shift the equilibrium but is often less practical.

  • The Stability of Six-Membered Rings: The formation of five- and six-membered rings (γ- and δ-lactones) is thermodynamically favored over smaller or larger rings. Three- and four-membered rings suffer from significant angle strain, while rings larger than seven members are entropically disfavored due to the reduced probability of the chain ends meeting. The chair-like conformation of the δ-lactone ring minimizes steric and torsional strain, contributing to its stability.

  • Role of Unsaturation: The α,β-unsaturation in the target molecule introduces planarity and rigidity to a portion of the ring. This can influence the conformational energetics of the cyclization transition state and the final product's stability.

Self-Validating Experimental Protocol

This protocol describes a general, robust procedure for the acid-catalyzed lactonization of the precursor. A self-validating system is ensured by in-process controls (e.g., monitoring water removal) and definitive analytical characterization.

Objective: To synthesize 5-hexyl-2-undecyl-2,3-dihydropyran-6-one from 5-hydroxy-4-hexyl-heptadec-2-enoic acid.

ParameterValue / DescriptionRationale
Reactant 5-hydroxy-4-hexyl-heptadec-2-enoic acidThe essential open-chain precursor.
Solvent TolueneForms an azeotrope with water for efficient removal.
Catalyst p-Toluenesulfonic acid (TsOH)A strong, non-nucleophilic acid catalyst; easily handled solid.
Apparatus Round-bottom flask, Dean-Stark trap, condenserStandard setup for azeotropic water removal to drive the reaction.[4]
Temperature Reflux (approx. 111°C for Toluene)Provides thermal energy to overcome activation barriers.
Monitoring TLC, GC-MS, collection of water in Dean-Stark trapTo track reactant consumption and product formation.

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the precursor, 5-hydroxy-4-hexyl-heptadec-2-enoic acid (1.0 eq).

  • Dissolution: Add toluene (approx. 0.1 M concentration of substrate) to dissolve the precursor.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene. Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product, 5-hexyl-2-undecyl-2,3-dihydropyran-6-one, using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Conclusion

The formation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one is a prime example of intramolecular esterification, a fundamental reaction in organic synthesis. The process hinges on the acid-catalyzed cyclization of a specific δ-hydroxy-α,β-unsaturated carboxylic acid precursor. By understanding the step-by-step nucleophilic acyl substitution mechanism and the thermodynamic principles that favor the formation of the stable six-membered δ-lactone ring, researchers can effectively design and optimize synthetic routes to this important class of heterocyclic compounds. The control of reaction equilibrium through the removal of water is a critical, field-proven technique that ensures high yields in the synthesis of these valuable molecular scaffolds.

References

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Lactone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Kieslich, D., & Christoffers, J. (2021). Formation of δ-Lactones by Cyanide Catalyzed Rearrangement of α-Hydroxy-β-oxoesters. Organic Letters, 23(4), 1322–1325. [Link]

  • Reactions. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20100056811A1 - Synthesis of Hexahydrodibenzopyranones.
  • Kubicki, M., & Gdaniec, M. (2002). Coupling of the lactone-ring conformation with crystal symmetry in 6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. Acta Crystallographica Section B: Structural Science, 58(Pt 1), 125–133. [Link]

  • Le Pogam, P., Le Lamer, A.-C., Le Gall, G., Le Devedec, F., Legouin, B., Rouaud, I., & Boustie, J. (2024). δ-Keto-acid/hydroxy-lactone isomerization in some lichen depsides, depsidones and diphenyl ethers. Organic & Biomolecular Chemistry, 22(8), 1642-1648. [Link]

  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Chemical and Pharmaceutical Bulletin, 73(5). [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17895–17906. [Link]

  • Ashenhurst, J. (2021). Fischer Esterification. Chemistry Steps. Retrieved from [Link]

  • Musgrave, R. (2017, March 13). Lactone Formation Reactions [Video]. YouTube. [Link]

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158–160. [Link]

  • Valla, A., et al. (2002). Synthesis of new γ- and δ-lactones by acid cyclization of 2,4-diethylenic-diacids. Tetrahedron, 58(25), 5171-5177. [Link]

  • Jacobsen, E. N., et al. (2002). An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of dihydropyrones and derivatives. Organic Syntheses, 79, 1. [Link]

  • da Silva, G., & Goodman, J. M. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(13), 6355–6363. [Link]

  • Yu, J.-Q., et al. (2024). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. [Link]

  • Hillmyer, M. A., et al. (2024). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules, 57(1), 1-11. [Link]

  • Beckham, G. T., et al. (2026). Production of Bio-Based Lactones As Monomers for a Circular Polymer Economy. Chemical Reviews. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Orlistat Dihydropyranone Impurity

Abstract Orlistat, a widely prescribed anti-obesity therapeutic, functions by inhibiting gastric and pancreatic lipases, thereby reducing the absorption of dietary fats.[1][2][3] The manufacturing process and subsequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Orlistat, a widely prescribed anti-obesity therapeutic, functions by inhibiting gastric and pancreatic lipases, thereby reducing the absorption of dietary fats.[1][2][3] The manufacturing process and subsequent storage of orlistat can lead to the formation of various impurities, among which dihydropyranone derivatives are of significant interest due to their potential to elicit toxicological effects. This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of orlistat dihydropyranone impurity. It is designed for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to risk assessment. This document details a tiered testing strategy, encompassing cytotoxicity, genotoxicity, and specific mechanistic assays, with a focus on hepatotoxicity, a known, albeit rare, concern with orlistat therapy.[4][5] Each section provides not only detailed experimental protocols but also the underlying scientific rationale, ensuring a self-validating system of inquiry.

Introduction: Orlistat and the Imperative of Impurity Profiling

Orlistat is the saturated derivative of lipstatin, a potent natural inhibitor of pancreatic lipases.[1] Its primary mechanism of action is the localized inhibition of lipases within the gastrointestinal tract, leading to approximately 30% of dietary fat being excreted unabsorbed.[1] While systemic absorption of orlistat is minimal, post-marketing surveillance has revealed rare instances of severe liver injury, the mechanism of which remains largely unknown.[4][6][7][8] This underscores the importance of a thorough toxicological evaluation of not only the active pharmaceutical ingredient (API) but also its impurities.

Drug impurities, as defined by the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) guidelines Q3A(R2) and Q3B(R2), are substances present in a new drug substance or product that are not the intended API.[9][10][11] The qualification of these impurities is a critical aspect of drug development, ensuring that they are present at levels that are not considered to pose a safety risk.[10][11][12] This guide focuses on a specific class of orlistat impurities: dihydropyranones.

The dihydropyranone moiety can arise from the degradation of the β-lactone ring of orlistat. A tiered approach to toxicity testing is recommended, starting with broad cytotoxicity screening and progressing to more specific and mechanistic assays as needed.

A Tiered Approach to In Vitro Toxicity Assessment

A logical, tiered approach to in vitro toxicity testing allows for an efficient and cost-effective evaluation of the dihydropyranone impurity. This strategy begins with general cytotoxicity assays to determine the concentration range of interest and progresses to more specific assays to investigate the potential for genotoxicity and organ-specific toxicity, particularly hepatotoxicity.

Figure 2: Workflow for genotoxicity assessment.

Tier 3: Mechanistic & Organ-Specific Toxicity

If the dihydropyranone impurity shows significant cytotoxicity or genotoxicity, or if there are specific concerns based on its chemical structure, further mechanistic studies are warranted. Given the rare but reported hepatotoxicity of orlistat, a focus on liver cells is a prudent approach. [4]

Hepatotoxicity Assays in HepG2 Cells

The HepG2 cell line, derived from a human liver carcinoma, is a widely used model for in vitro hepatotoxicity studies. These cells retain many of the metabolic functions of primary hepatocytes.

Table 2: Multiparametric Hepatotoxicity Endpoints

ParameterAssay Principle
Mitochondrial Membrane Potential (MMP) Use of cationic dyes like JC-1 or TMRM that accumulate in mitochondria based on membrane potential.
Reactive Oxygen Species (ROS) Production Measurement of ROS using fluorescent probes like H2DCF-DA. [13][14]
Glutathione (GSH) Levels Quantification of the major intracellular antioxidant, GSH, as an indicator of oxidative stress.
Caspase-3/7 Activity Measurement of the activity of executioner caspases involved in apoptosis.
Mitochondrial Toxicity Assays

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. [15][16]Assays to assess mitochondrial health are therefore a valuable component of a comprehensive toxicity profile.

Experimental Protocol: Glucose vs. Galactose Medium

  • Cell Culture: Culture HepG2 cells in two different media: one containing glucose and the other with galactose. Cells grown in galactose are more reliant on oxidative phosphorylation for energy production.

  • Compound Exposure: Treat both sets of cells with the dihydropyranone impurity.

  • Viability Assessment: Perform an MTT assay on both sets of cells. A significantly greater decrease in viability in the galactose medium suggests mitochondrial toxicity.

Reactive Oxygen Species (ROS) Assay

The production of reactive oxygen species (ROS) is a key event in oxidative stress, which can lead to cellular damage.

Experimental Protocol: H2DCF-DA Assay

  • Cell Culture and Treatment: Culture HepG2 cells and treat them with the impurity.

  • Probe Loading: Load the cells with H2DCF-DA, a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Data Interpretation and Regulatory Context

The interpretation of the in vitro toxicity data should be done in the context of the ICH Q3B(R2) guidelines. [9][17]These guidelines provide thresholds for the identification and qualification of impurities in new drug products. [10]

Table 3: ICH Q3B(R2) Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.1%0.2%0.5%
> 2 g/day 0.05%0.1%0.25%

If the level of the dihydropyranone impurity exceeds the qualification threshold, the data generated from the in vitro toxicity studies described in this guide can be used to support its safety qualification. A comprehensive risk assessment should consider the dose-response relationship, the nature of the toxicities observed, and the intended clinical use of orlistat.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro toxicological evaluation of orlistat dihydropyranone impurity. By following a tiered approach, from general cytotoxicity to specific mechanistic assays, researchers can efficiently and effectively characterize the potential risks associated with this impurity. The detailed protocols and the underlying scientific rationale provide a self-validating system for generating high-quality data that can be used to support regulatory submissions and ensure patient safety. The integration of these in vitro methods into the drug development process is essential for a comprehensive understanding of the safety profile of orlistat and its related substances.

References

  • Orlistat - LiverTox - NCBI Bookshelf - NIH. (2020, June 4). National Center for Biotechnology Information. [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26). GenEvolutioN. [Link]

  • Orlistat - Wikipedia. (n.d.). Wikipedia. [Link]

  • ICH guidelines: Quality | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. [Link]

  • Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs | Chemical Research in Toxicology. (2018, December 10). ACS Publications. [Link]

  • Genetic Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

  • A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. (n.d.). Scientific Reports. [Link]

  • Quality guidelines: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]

  • ANDAs: Impurities in Drug Products | FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [Link]

  • Mitochondrial toxicity: measurement and applications. (2023, March 10). BMG LABTECH. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug. (2005, January 31). Regulations.gov. [Link]

  • FDA Guidance on Drug Impurities in ANDAs | PDF | Mass Spectrometry. (n.d.). Scribd. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Toxicity and Safety Concerns in Orlistat Therapy for Obesity: A Critical Evaluation. (2015, August 20). Allied Academies. [Link]

  • Orlistat - StatPearls - NCBI Bookshelf. (2024, February 14). National Center for Biotechnology Information. [Link]

  • Xenical, INN-Orlistat. (n.d.). European Medicines Agency. [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Commentary on Prevention a Possible Drug–Drug Interaction: Is Concurrent Administration of Orlistat and Pioglitazone Increase the Risk of Durg-Induced Hepatotoxicity? - PMC. (2015, February 20). National Center for Biotechnology Information. [Link]

  • Questions and answers on the review of orlistat-containing medicines. (2012, April 24). European Medicines Agency. [Link]

  • ICH Topic Q 3 B (R2) - Impurities in new drug products. (2025, January 13). Therapeutic Goods Administration (TGA). [Link]

  • Orlistat and the risk of acute liver injury: self controlled case series study in UK Clinical Practice Research Datalink - - medicines. (n.d.). UKMi. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed. [Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. [Link]

  • Investigating the Hepatic Response to Orlistat and White Tea in Rats on a High-Fat Diet. (n.d.). MDPI. [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM. [Link]

  • Orlistat and the risk of acute liver injury: self controlled case series study in UK Clinical Practice Research Datalink | The BMJ. (2013, April 12). The BMJ. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28). YouTube. [Link]

  • Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. (n.d.). MDPI. [Link]

  • Reactive oxygen species (ROS) assay -試験法の開発と今後の展開-. (n.d.). JaCVAM. [Link]

  • (A) Dose-dependent inhibition of HepG2 cell proliferation by Orlistat... (n.d.). ResearchGate. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). Semantic Scholar. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press. [Link]

  • LDH Cytotoxicity Assay Kit|Products. (n.d.). NACALAI TESQUE, INC. [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. (2019, January 24). National Center for Biotechnology Information. [Link]

  • Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. (2011, December 9). Hilaris Publisher. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS 130676-64-1)

This document provides a comprehensive safety and handling guide for 5-hexyl-2-undecyl-2,3-dihydropyran-6-one, a compound identified as an impurity of Orlistat.[1] Given the limited publicly available safety data specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive safety and handling guide for 5-hexyl-2-undecyl-2,3-dihydropyran-6-one, a compound identified as an impurity of Orlistat.[1] Given the limited publicly available safety data specific to this molecule, this guide synthesizes information from structurally related compounds, general principles of chemical safety, and established laboratory protocols to provide a robust framework for its use by researchers and drug development professionals. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure until specific toxicological data becomes available.

Compound Identification and Physicochemical Profile

5-hexyl-2-undecyl-2,3-dihydropyran-6-one is a complex heterocyclic molecule characterized by a dihydropyran-6-one ring substituted with long alkyl chains.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 130676-64-1[1][2]
Synonyms (S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one, Orlistat Dihydropyranone Impurity, Hexyl Undecyl Pyranone[1]
Molecular Formula C22H40O2[1][2]
Molecular Weight 336.56 g/mol [1]
Appearance White to Off-White Solid[1]
Recommended Storage 2-8°C (Refrigerator)[1]

Expert Insight: The presence of the long hexyl and undecyl chains significantly increases the molecule's lipophilicity and molecular weight compared to the parent dihydropyran ring. This suggests that while inhalation of vapors may be a lower risk at room temperature due to expected low volatility, dermal absorption is a credible route of exposure and must be mitigated through appropriate personal protective equipment (PPE).

Hazard Identification and Inferred Toxicological Profile

For instance, 3,4-Dihydro-2H-pyran (CAS 110-87-2) is classified as a highly flammable liquid that causes skin and serious eye irritation and may cause skin sensitization.[3] While the long alkyl chains on CAS 130676-64-1 will reduce flammability, the potential for skin and eye irritation from the core ring structure should be assumed.

Predicted GHS Hazard Classification (Precautionary)

Hazard ClassCategoryRationale
Skin Corrosion/Irritation Category 2Based on data from surrogate dihydropyran structures.[3]
Serious Eye Damage/Irritation Category 2ABased on data from surrogate dihydropyran structures.[3]
Skin Sensitization Category 1Dihydropyran moieties can be potential skin sensitizers.[3]
Acute Toxicity (Oral) UnknownNo data available. Assumed to be potentially harmful if ingested.

Causality Behind the Concern: The dihydropyran-6-one structure is a lactone, an cyclic ester. Esters can undergo hydrolysis, and the reactivity of the ring system could lead to interactions with biological macromolecules, underpinning the potential for skin and eye irritation. Until proven otherwise, this compound should be handled as a hazardous substance.

Safe Handling and Exposure Control

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is a critical precaution to prevent inhalation of any fine powders or aerosols.

  • Safety Showers and Eyewash Stations: Ensure that a calibrated and unobstructed safety shower and eyewash station are readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A laboratory coat must be worn and fully buttoned. Contaminated clothing should be removed immediately.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 5-hexyl-2-undecyl-2,3-dihydropyran-6-one.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Locate Spill Kit & Emergency Equipment prep_hood->prep_spill handle_weigh Weigh Compound Inside Fume Hood prep_spill->handle_weigh handle_transfer Perform All Transfers & Manipulations in Hood handle_weigh->handle_transfer clean_decon Decontaminate Work Surface & Equipment handle_transfer->clean_decon clean_waste Dispose of Contaminated Waste in Labeled Container clean_decon->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash G start Spill Occurs q_size Is the spill large or outside of containment? start->q_size q_trained Are you trained and equipped to handle it? q_size->q_trained No major_spill Major Spill Protocol q_size->major_spill Yes minor_spill Minor Spill Protocol q_trained->minor_spill Yes q_trained->major_spill No alert_others Alert others in the area minor_spill->alert_others evacuate Evacuate the area major_spill->evacuate don_ppe Don appropriate PPE alert_others->don_ppe contain Contain with absorbent material don_ppe->contain collect Collect residue into hazardous waste container contain->collect clean Decontaminate the area collect->clean report Report to supervisor clean->report end Response Complete report->end notify_ehs Notify EHS / Emergency Services evacuate->notify_ehs isolate Isolate the area (Close doors) notify_ehs->isolate isolate->end

Caption: Decision tree for chemical spill response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. [3]* Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2). [3]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a refrigerator at 2-8°C, as recommended by suppliers. [1]* The storage area should be well-ventilated.

  • Incompatible Materials: Based on surrogate data for dihydropyran, keep away from strong oxidizing agents, alcohols, and acid chlorides. [3]

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste. [3]* All waste must be placed in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

References

  • University of Oklahoma Health Sciences. Spill Control/Emergency Response - EHSO Manual. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Pharmaffiliates. (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation Protocol for the Quantitation of (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one in Orlistat Capsules

Introduction & Mechanistic Background Orlistat (tetrahydrolipstatin) is a potent, reversible inhibitor of gastrointestinal lipases used extensively in the clinical management of obesity. Its pharmacological efficacy reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Orlistat (tetrahydrolipstatin) is a potent, reversible inhibitor of gastrointestinal lipases used extensively in the clinical management of obesity. Its pharmacological efficacy relies entirely on a highly strained β -lactone ring, which covalently binds to the active serine residue of gastric and pancreatic lipases. However, this inherent structural strain makes Orlistat highly susceptible to degradation during formulation, prolonged storage, and analytical sample preparation.

One of the most critical degradation products monitored during stability-indicating assays is (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS No. 130676-64-1), commonly referred to in pharmacopeial literature as Orlistat Dihydropyranone Impurity or Orlistat Impurity 8[1].

Mechanistic Causality: Under thermal stress or in the presence of nucleophilic excipients, the β -lactone ring of Orlistat opens. Driven by thermodynamic stabilization, the intermediate undergoes an intramolecular rearrangement, expanding into a stable six-membered dihydropyranone ring. Quantifying this specific impurity is a strict regulatory requirement, as its formation directly correlates with the loss of the active pharmacophore.

Pathway A Orlistat (Strained β-lactone) B Thermal / Hydrolytic Stress A->B C Ring Expansion Rearrangement B->C D (2S)-5-hexyl-2-undecyl- 2,3-dihydropyran-6-one C->D

Logical flow of Orlistat degradation into the dihydropyranone impurity.

Experimental Rationale & Causality

Extracting the dihydropyranone impurity from Orlistat capsules presents unique analytical challenges. The capsules are typically formulated as pellets containing a complex matrix of microcrystalline cellulose, sodium starch glycolate, and sodium lauryl sulfate. A robust sample preparation method must address the following:

  • Solubility Constraints: Both Orlistat and the dihydropyranone impurity are highly lipophilic (LogP > 7.1) and practically insoluble in water. Therefore, 100% organic or high-organic solvent systems (e.g., Methanol or Methylene Chloride) are mandatory to achieve quantitative recovery[2].

  • Analyte Stability During Extraction: The extraction must be performed strictly at ambient temperature. Applying heat to accelerate pellet dissolution will artificially induce the formation of the dihydropyranone impurity, leading to false-positive degradation results.

  • Matrix Disruption: Sonication is utilized instead of heat. Acoustic cavitation provides the necessary kinetic energy to physically disrupt the excipient matrix, ensuring complete release of the trapped lipophilic analytes into the solvent phase.

Physicochemical Properties & Data Summary

The following table summarizes the critical parameters that dictate the extraction logic for both the API and the target impurity.

Property / ParameterOrlistat (API)(2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one
CAS Number 96829-58-2130676-64-1
Molecular Formula C29H53NO5C22H40O2
Molecular Weight 495.7 g/mol 336.55 g/mol
LogP (Lipophilicity) ~8.5~7.1
Melting Point 43°C50-54°C
Solubility Profile Insoluble in water; Soluble in MethanolInsoluble in water; Soluble in Methanol
Extraction Target > 98.0% Recovery> 95.0% Recovery

Step-by-Step Sample Preparation Protocol

This protocol is optimized for downstream Reverse-Phase HPLC-UV (210 nm) or LC-MS/MS analysis.

Reagents & Materials
  • HPLC-Grade Methanol

  • Orlistat Reference Standard (USP)

  • (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one Reference Standard

  • 0.45 µm PTFE Syringe Filters. (Note: PTFE is selected to ensure zero non-specific binding for highly lipophilic compounds).

  • Class A Glass Volumetric Flasks. (Critical: Avoid plastic flasks to prevent the leaching of plasticizers by lipophilic extraction solvents, which can cause ghost peaks in the chromatogram)[2].

Extraction Workflow
  • Capsule Disassembly: Accurately weigh and empty the contents of 20 Orlistat capsules (typically 120 mg API per capsule).

    • Causality: Pooling 20 capsules normalizes batch-to-batch and capsule-to-capsule weight variations, ensuring a statistically representative sample.

  • Homogenization: Gently crush the pooled pellets in a glass mortar to a fine, uniform powder. This maximizes the surface area for solvent penetration.

  • Primary Solubilization: Weigh an amount of the crushed powder equivalent to exactly 100 mg of Orlistat. Transfer quantitatively into a 50 mL glass volumetric flask.

  • Solvent Addition: Add approximately 40 mL of HPLC-grade Methanol to the flask.

  • Acoustic Cavitation (Sonication): Sonicate the flask in an ambient water bath for 15 minutes.

    • Causality: Sonication mechanically shatters the microcrystalline cellulose matrix, ensuring 100% release of the dihydropyranone impurity without applying thermal stress.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication slightly warms the solvent, which alters its volumetric density). Make up to the 50 mL mark with Methanol and mix thoroughly.

  • Particulate Separation: Centrifuge a 10 mL aliquot of the suspension at 4000 rpm for 10 minutes to pellet the heavy, insoluble excipients.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Critical Step: Discard the first 2 to 3 mL of the filtrate. This saturates any potential active binding sites on the membrane, preventing analyte loss.

  • Final Dilution: Transfer 5.0 mL of the clarified filtrate into a 50 mL volumetric flask and dilute to volume with the mobile phase (e.g., 85:15 Methanol:Water) prior to injection.

Workflow S1 1. Pool & Crush 20 Capsules S2 2. Weigh 100 mg Eq. API S1->S2 S3 3. Add 40 mL Methanol S2->S3 S4 4. Sonicate (15 min, Ambient) S3->S4 S5 5. Make up to 50 mL S4->S5 S6 6. Centrifuge & Filter (0.45 µm) S5->S6 S7 7. Dilute with Mobile Phase S6->S7

Step-by-step sample preparation workflow for Orlistat capsules.

Protocol Validation (Self-Validating Controls)

To ensure the analytical integrity of the extraction, the following system suitability controls must be run in parallel:

  • Placebo Matrix Blank: Process a mixture of empty capsule excipients (microcrystalline cellulose, sodium starch glycolate) using the exact protocol above. Inject into the HPLC to confirm the absence of co-eluting matrix peaks at the specific retention time of the dihydropyranone impurity.

  • Pre-Extraction Spike (Spike-Recovery): Spike a known concentration (e.g., 0.5% w/w) of the (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one reference standard into the crushed powder before adding methanol. The calculated recovery must fall between 95.0% and 105.0% to validate the extraction efficiency and confirm the absence of analyte degradation during sonication.

References

  • Title: Orlistat Dihydropyranone Impurity Source: Naarini Molbio Pharma URL: [Link]

  • Title: Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules Source: PubMed Central (PMC) URL: [Link]

  • Title: Orlistat Monograph (Related Compounds & Sample Preparation) Source: USP-NF URL: [Link]

Sources

Application

Application Note: Forced Degradation Studies and Stability-Indicating Assays for Orlistat and its Dihydropyranone Impurity

Document ID: AN-2026-03-25 Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS: 130676-64-1) Parent API: Or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-25 Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS: 130676-64-1) Parent API: Orlistat (Tetrahydrolipstatin)

Introduction & Scientific Context

In the development of robust pharmaceutical formulations, forced degradation studies are indispensable for elucidating the intrinsic stability of an Active Pharmaceutical Ingredient (API) [1]. For Orlistat—a potent, irreversible inhibitor of gastric and pancreatic lipases used in the treatment of obesity—stability profiling is uniquely challenging due to its highly strained structural features [2].

The critical degradation product of Orlistat is 5-hexyl-2-undecyl-2,3-dihydropyran-6-one , commonly referred to as the Orlistat Dihydropyranone Impurity[3]. As a Senior Application Scientist, I emphasize that understanding the thermodynamic drivers behind the formation of this specific impurity is paramount for developing accurate stability-indicating high-performance liquid chromatography (HPLC) methods.

Mechanistic Insight: The Causality of Degradation

Orlistat’s pharmacological efficacy relies on a highly strained, 4-membered β -lactone ring, which covalently binds to the serine residue of the active site of lipases. However, this same structural feature makes the molecule highly susceptible to nucleophilic attack.

When exposed to hydrolytic stress (acidic, basic, or neutral aqueous conditions), the β -lactone ring undergoes rapid hydrolysis to form an open-ring intermediate (Metabolite M1). Because this intermediate contains both a free hydroxyl group and a carboxylic acid, it is thermodynamically driven to undergo an intramolecular esterification (cyclization). This dehydration reaction expels a water molecule and forms a highly stable 6-membered δ -lactone ring—specifically, 5-hexyl-2-undecyl-2,3-dihydropyran-6-one [4].

MechanisticPathway A Orlistat (Tetrahydrolipstatin) Strained β-lactone Ring B Hydrolyzed Intermediate (Open-ring Metabolite M1) A->B Hydrolysis (Acid/Base/Water) C 5-hexyl-2-undecyl-2,3- dihydropyran-6-one (Stable δ-lactone) B->C Dehydration & Cyclization

Mechanistic pathway of Orlistat degradation forming the dihydropyranone impurity.

Experimental Protocols: Forced Degradation Workflow

To comply with ICH Q1A(R2) guidelines [1], stress testing must target a degradation range of 5–20%. This ensures that the analytical method can adequately resolve the parent API from its degradation products without causing secondary (terminal) destruction of the primary degradants.

Reagent & Sample Preparation
  • Solvent Selection: Due to Orlistat's highly lipophilic nature and poor aqueous solubility, prepare the primary stock solution in an organic solvent [4].

  • Stock Solution: Accurately weigh 10 mg of Orlistat API and dissolve it in 10 mL of HPLC-grade Methanol to achieve a concentration of 1 mg/mL. Note: Prepare fresh to avoid spontaneous solvolysis.

Stress Conditions (Step-by-Step)

Perform the following stress conditions in sealed borosilicate glass vials to prevent solvent evaporation.

  • Acidic Hydrolysis:

    • Transfer 1.0 mL of the Orlistat stock solution to a vial.

    • Add 1.0 mL of 0.1 N HCl.

    • Reflux the mixture at 80°C for 8 hours.

    • Neutralization: Cool to room temperature and neutralize with 1.0 mL of 0.1 N NaOH.

  • Alkaline Hydrolysis:

    • Transfer 1.0 mL of the stock solution to a vial.

    • Add 1.0 mL of 0.1 N NaOH.

    • Reflux at 80°C for 8 hours.

    • Neutralization: Cool to room temperature and neutralize with 1.0 mL of 0.1 N HCl.

  • Neutral Hydrolysis:

    • Transfer 1.0 mL of the stock solution to a vial.

    • Add 1.0 mL of distilled water.

    • Reflux at 80°C for 12 hours.

  • Oxidative Stress:

    • Transfer 1.0 mL of the stock solution to a vial.

    • Add 1.0 mL of 3% H2​O2​ .

    • Incubate at room temperature (25°C) for 24 hours in the dark.

  • Thermal Degradation:

    • Spread 50 mg of solid Orlistat powder in a thin layer on a petri dish.

    • Expose to dry heat at 100°C in an oven for 24 hours.

    • Reconstitute in Methanol to 1 mg/mL prior to dilution.

  • Photolytic Degradation:

    • Expose solid Orlistat to UV/Visible light (70,000–80,000 lux) for 7 days, strictly adhering to ICH Q1B guidelines.

Final Dilution

Dilute all neutralized and stressed samples with the mobile phase to achieve a final nominal concentration of 0.2 mg/mL prior to HPLC injection.

Analytical Method: Stability-Indicating RP-HPLC

To ensure the self-validating nature of this protocol, the analytical method must achieve baseline resolution ( Rs​>2.0 ) between Orlistat and the 5-hexyl-2-undecyl-2,3-dihydropyran-6-one impurity [2].

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (85:15, v/v). Isocratic elution is preferred due to the high lipophilicity of both the API and the dihydropyranone.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (or LC-MS with electrospray ionization in positive mode for mass confirmation).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

AnalyticalWorkflow S1 1. Sample Preparation 1 mg/mL Orlistat in Methanol S2 2. Forced Degradation ICH Q1A(R2) Stress Conditions S1->S2 S3 3. Neutralization & Dilution Dilute to 0.2 mg/mL S2->S3 S4 4. RP-HPLC Analysis C18 Column, UV at 215 nm S3->S4

Analytical workflow for forced degradation and HPLC analysis of Orlistat.

Data Presentation & Expected Outcomes

Based on validated empirical data [2], Orlistat exhibits distinct vulnerabilities. The β -lactone ring is highly labile under hydrolytic and oxidative conditions but demonstrates robust stability against thermal and photolytic stress in its solid state. The formation of the dihydropyranone impurity directly correlates with the extent of hydrolytic ring-opening.

Stress ConditionReagent / EnvironmentExposure Time & TempExpected API Degradation (%)Primary Degradant Identified
Acidic 0.1 N HCl8 h @ 80°C~13.4%Dihydropyranone Impurity
Alkaline 0.1 N NaOH8 h @ 80°C~9.2%Dihydropyranone Impurity
Neutral Distilled H2​O 12 h @ 80°C~1.4%Dihydropyranone Impurity
Oxidative 3% H2​O2​ 24 h @ 25°C~5.0%Dihydropyranone Impurity
Thermal Dry Heat24 h @ 100°C0.0% (Stable)None
Photolytic 70k-80k lux7 Days @ 25°C0.0% (Stable)None

Table 1: Summary of quantitative forced degradation profiles for Orlistat, highlighting the conditions that trigger the formation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Guidelines. Available at:[Link]

  • Bindaiya, S., & Argal, A. "STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC." Bulletin of Pharmaceutical Research, 2013. Available at:[Link]

Method

Application Note: Profiling Orlistat Degradation Using the Dihydropyranone Impurity Standard

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Compound Focus: (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS: 130676-64-1) Executive Summary & Mechanistic Insight Orlistat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Compound Focus: (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS: 130676-64-1)

Executive Summary & Mechanistic Insight

Orlistat (Tetrahydrolipstatin) is a potent, reversible inhibitor of gastrointestinal lipases utilized in anti-obesity therapeutics. Its pharmacological efficacy relies on a highly strained β-lactone (oxetanone) ring, which covalently acylates the active-site serine residue of target lipases. However, this same electrophilic strain makes the Active Pharmaceutical Ingredient (API) highly susceptible to degradation during formulation, manufacturing, and long-term storage.

When exposed to thermal stress, moisture, or pH excursions, the β-lactone ring undergoes intramolecular rearrangement and hydrolysis. This triggers a degradation cascade where the N-formyl-L-leucine side chain is cleaved, and the aliphatic backbone cyclizes to form a thermodynamically stable six-membered ring. The resulting degradation product is (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one (also known as Orlistat Dihydropyranone Impurity). Because this transformation destroys the pharmacophore, quantifying this specific impurity is a direct, critical measure of API potency loss and product shelf-life viability[1].

Pathway A Orlistat (API) Active β-lactone B Thermal / Hydrolytic Stress (Heat, Moisture, pH) A->B C β-lactone Ring Opening & Ester Cleavage B->C D Dihydropyranone Impurity (CAS 130676-64-1) C->D Cyclization E N-formyl-L-leucine (Byproduct) C->E Cleavage

Figure 1: Mechanistic degradation pathway of Orlistat yielding the dihydropyranone impurity.

Physicochemical Properties of the Reference Standard

To accurately utilize (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one as a reference standard, its physicochemical baseline must be established. The absence of the polar N-formyl-L-leucine group makes this impurity significantly more lipophilic than the parent API, a factor that dictates our chromatographic strategy.

Table 1: Standard Specifications ,[1]

Parameter Specification
Chemical Name (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one
CAS Number 130676-64-1
Molecular Formula C₂₂H₄₀O₂
Molecular Weight 336.55 g/mol
Appearance White to Off-White Solid

| Solubility | Highly soluble in Acetonitrile, Chloroform; Insoluble in Water |

Self-Validating Experimental Protocol

To ensure regulatory compliance (ICH Q3A/Q3B), we employ a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is designed as a self-validating system: it includes a forced degradation step to definitively prove that the analytical method can resolve the API from its degradation products.

Phase 1: Standard and Sample Preparation

Causality Note: Due to the extreme hydrophobicity of both the API and the impurity, highly aqueous diluents will cause precipitation. A high-organic diluent is mandatory.

  • Diluent Preparation: Mix Acetonitrile and Water in an 80:20 (v/v) ratio. Degas via sonication.

  • Standard Preparation: Accurately weigh 10.0 mg of the Dihydropyranone Impurity standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL stock). Further dilute to a working concentration of 1.0 µg/mL.

  • Sample Extraction: Extract the equivalent of 100 mg of Orlistat from formulated capsules using 100 mL of diluent. Sonicate for 15 minutes at strictly 25°C (avoid excessive heat to prevent artificial, method-induced degradation). Filter through a 0.45 µm PTFE syringe filter.

Phase 2: Forced Degradation (Method Validation)

To validate the resolving power of the method, subject a 1 mg/mL Orlistat API solution to the following stress conditions:

  • Thermal Stress: Incubate at 60°C for 48 hours.

  • Hydrolytic Stress: Treat with 0.1 N NaOH for 2 hours at room temperature, then neutralize with 0.1 N HCl. Inject these stressed samples prior to formal analysis to confirm a chromatographic resolution ( Rs​ ) of > 2.0 between the Orlistat peak and the Dihydropyranone peak.

Workflow S1 Standard Preparation S3 RP-HPLC Separation S1->S3 S2 Sample Extraction S2->S3 S4 UV/MS Detection S3->S4 S5 Peak Quantification S4->S5

Figure 2: Step-by-step analytical workflow for quantifying the dihydropyranone impurity.

Chromatographic Conditions & Field-Proven Insights

Table 2: RP-HPLC Method Parameters

Parameter Condition
Column C18, 250 mm × 4.6 mm, 5 µm (High Carbon Load)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 210 nm

| Injection Volume | 20 µL |

Table 3: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 30 70
15.0 5 95
25.0 5 95
26.0 30 70

| 35.0 | 30 | 70 |

Expert Troubleshooting & Causality
  • Why start the gradient at 70% Organic? Orlistat and its dihydropyranone derivative possess long hexyl and undecyl aliphatic chains. Starting with a weak mobile phase (e.g., <50% organic) will result in irreversible column binding or excessively broad peaks. A 70% organic start ensures immediate solubility and sharp peak shapes.

  • Why detect at 210 nm? The dihydropyranone impurity lacks extended aromatic conjugation. However, the α,β -unsaturated lactone structure (the double bond within the 2H-pyran-2-one ring) provides a reliable UV chromophore that absorbs strongly in the low UV range (205–220 nm).

  • Elution Order: Because the impurity has lost the polar formyl-leucine ester moiety present in the parent Orlistat, it is more hydrophobic. Consequently, the dihydropyranone impurity will elute after the main Orlistat peak in this reverse-phase system.

References

  • Veeprho. "Orlistat Dihydropyranone Impurity | CAS 130676-64-1". Veeprho Impurity Standards. URL:[Link]

  • Karpf, M., et al. "Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing 5-hexyl-2-undecyl-2,3-dihydropyran-6-one Formation in Orlistat API Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a critical degradation pathway encountered during the storage and handling o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a critical degradation pathway encountered during the storage and handling of Orlistat (Tetrahydrolipstatin). Specifically, we will focus on mitigating the formation of the dihydropyranone impurity, 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS No. 130676-64-1)[1].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What is the exact chemical mechanism driving the formation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one during API storage? Answer: The formation of this impurity is driven by the thermodynamic instability of Orlistat's core structure. Orlistat features a highly strained 4-membered β -lactone ring. Under environmental stress, this ring is highly susceptible to hydrolytic cleavage. Once the β -lactone ring opens to form a hydroxy-acid intermediate, the molecule undergoes an intramolecular rearrangement. To relieve the inherent ring strain, it recyclizes into a thermodynamically favored 6-membered δ -lactone ring, yielding the 5-hexyl-2-undecyl-2,3-dihydropyran-6-one degradation product[1].

Q2: How do temperature and humidity specifically trigger this rearrangement? Answer: Moisture acts as the primary catalyst for the initial hydrolytic ring opening, while thermal energy provides the activation energy required for the subsequent intramolecular recyclization. Stability data demonstrates that degradation products increase significantly when the API is stored at accelerated conditions of 30°C and 75% Relative Humidity (RH). Because Orlistat is highly lipophilic and practically insoluble in water, surface moisture on the crystalline powder is sufficient to initiate localized hydrolysis.

Q3: What is the field-proven storage protocol to arrest this degradation pathway? Answer: To prevent the hydrolytic and thermal degradation of the β -lactone, the API must be isolated from atmospheric moisture and excessive heat. The validated protocol requires storing the API at temperatures below 30°C (with 2-8°C highly recommended for long-term storage)[1]. The API should be sealed in perforated low-density polyethylene (LDPE) bags, placed inside closed metal drums, and rigorously gassed with nitrogen to displace oxygen and ambient humidity.

Q4: We are observing unexpected peaks during our stability-indicating HPLC assay. How can we ensure we aren't inducing artifactual degradation during sample preparation? Answer: Orlistat is notoriously unstable in aqueous solutions, especially at extreme pH levels. If your sample preparation involves prolonged exposure to an aqueous mobile phase before injection, the β -lactone ring will hydrolyze in the vial, creating artifactual dihydropyranone peaks. To prevent this, samples must be dissolved in an appropriate organic co-solvent (like acetonitrile) and analyzed immediately. Furthermore, the HPLC buffer must be strictly controlled; using a sodium perchlorate buffer adjusted to pH 2.5 stabilizes the molecule during the chromatographic run.

Part 2: Pathway Visualization

Below is the logical relationship diagram illustrating the causality of the degradation pathway.

DegradationPathway Orlistat Orlistat API (Strained β-lactone) RingOpen Hydrolytic Ring Opening (Hydroxy-acid Intermediate) Orlistat->RingOpen Hydrolysis Moisture Moisture / H2O (Hydrolytic Trigger) Moisture->RingOpen Catalyst Heat Thermal Stress (>30°C) Rearrangement Intramolecular Rearrangement Heat->Rearrangement Activation Energy RingOpen->Rearrangement Impurity 5-hexyl-2-undecyl-2,3- dihydropyran-6-one (Stable δ-lactone) Rearrangement->Impurity Ring Expansion

Caption: Logical relationship diagram detailing the mechanistic degradation of Orlistat into its dihydropyranone impurity.

Part 3: Quantitative Data Presentation

To maintain regulatory compliance and ensure API efficacy, strict limits must be adhered to during the shelf-life of the product. The following table summarizes the critical stability parameters and impurity thresholds.

ParameterSpecification / LimitOptimal ConditionCausality / Rationale
Total Organic Impurities 2.0% at shelf lifeStrict environmental controlEnsures therapeutic efficacy and safety profiles are maintained.
Individual Characterized Impurity 0.3% (including dihydropyranone)Nitrogen-gassed LDPE bagsPrevents accumulation of specific toxicological degradation products.
API Assay Limit 95.0% – 105.0%Protect from moistureConfirms the active β -lactone moiety remains intact for lipase inhibition.
Storage Temperature < 30°C (2-8°C for long-term)[1]Refrigerated metal drumsLowers the kinetic energy available for intramolecular ring expansion.

Part 4: Experimental Protocols

Protocol: Stability-Indicating HPLC Analysis for Dihydropyranone Impurity

This self-validating protocol ensures the accurate quantification of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one without inducing solution-state degradation during the assay.

Step 1: Buffer Preparation (pH Control)

  • Accurately weigh 1.0 g of sodium perchlorate monohydrate and dissolve it in 1.0 L of ultra-pure water.

  • Adjust the pH of the solution to exactly 2.5 using dilute orthophosphoric acid. Causality: Maintaining an acidic pH of 2.5 is critical to suppress the nucleophilic attack on the β -lactone ring during the chromatographic run.

  • Filter the buffer through a 0.45 μ m membrane filter and degas.

Step 2: Mobile Phase Preparation

  • Prepare the mobile phase by combining the pH 2.5 buffer with an organic modifier (e.g., Acetonitrile) according to your validated gradient elution profile.

Step 3: Sample Preparation (Time-Sensitive)

  • Accurately weigh the Orlistat API sample from the stability chamber.

  • Dissolve the sample in the mobile phase to achieve a final target concentration of approximately 0.2 mg/mL.

  • Critical Step: Prepare the working solutions immediately before injection. Do not let the solution sit at room temperature, as aqueous exposure will artificially inflate the dihydropyranone peak.

Step 4: Chromatographic Execution & Analysis

  • Inject the sample into a high-performance liquid chromatograph equipped with a C18 column and a UV detector.

  • Identify the peak corresponding to 5-hexyl-2-undecyl-2,3-dihydropyran-6-one by comparing the retention time against a certified reference standard (CAS No. 130676-64-1)[1].

  • Quantify the impurity area percentage to ensure it remains below the 0.3% individual limit.

AnalyticalWorkflow Buffer 1. Buffer Preparation (Sodium Perchlorate, pH 2.5) SamplePrep 2. Sample Preparation (Dissolve to ~0.2 mg/mL) Buffer->SamplePrep Stabilizes API HPLC 3. HPLC Injection (C18 Column, UV Detection) SamplePrep->HPLC Analyze immediately to prevent hydrolysis DataAnalysis 4. Chromatogram Analysis (Quantify CAS 130676-64-1) HPLC->DataAnalysis Compliance 5. Compliance Check (Individual Impurity < 0.3%) DataAnalysis->Compliance

Caption: Step-by-step experimental workflow for the stability-indicating HPLC analysis of Orlistat impurities.

References

  • European Medicines Agency (EMA). "Xenical, INN-Orlistat - Scientific Discussion." Available at: [Link]

  • National Institutes of Health (NIH) - PMC. "Orlistat, a New Lipase Inhibitor for the Management of Obesity." Available at: [Link]

  • Google Patents. "WO2009039157A2 - Orlistat pharmaceutical formulations.
  • National Institutes of Health (NIH) - PMC. "Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®." Available at: [Link]

Sources

Optimization

improving peak symmetry for 5-hexyl-2-undecyl-2,3-dihydropyran-6-one in reverse-phase LC

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one .

Physicochemical Context: This molecule features a slightly polar dihydropyran-6-one (lactone) core flanked by massive aliphatic chains (a C6 hexyl group and a C11 undecyl group). With 17 carbons in its alkyl chains alone, it is highly hydrophobic. In Reversed-Phase Liquid Chromatography (RP-LC), this extreme lipophilicity leads to slow mass transfer, severe retention, and high susceptibility to sample solvent mismatch, all of which manifest as poor peak symmetry (fronting or tailing).

Troubleshooting FAQs

Q: Why am I seeing severe peak fronting or a "split peak" when injecting this compound? A: This is a classic manifestation of the solvation effect (or sample solvent incompatibility). Because 5-hexyl-2-undecyl-2,3-dihydropyran-6-one is highly lipophilic, researchers often dissolve it in 100% strong organic solvents (like acetonitrile, THF, or dichloromethane). However, if your mobile phase contains a weaker aqueous component (e.g., 80:20 ACN:H2O), injecting a large volume of this strong solvent disrupts the partitioning equilibrium at the column head. The analyte has a higher affinity for the injection solvent than the mobile phase, causing a portion of the sample molecules to travel ahead of the mobile phase and elute prematurely, creating a leading edge or split peak. Actionable Fix: Dilute your sample in the starting mobile phase composition. If the compound precipitates in the mobile phase, you must drastically reduce the injection volume to allow rapid dilution within the flow stream before it interacts with the stationary phase.

Q: My peaks are excessively broad and exhibit severe tailing. Is this a silanol interaction issue? A: While secondary interactions with unendcapped silanols typically cause tailing for basic compounds, this specific lactone is neutral. The tailing here is primarily driven by poor mass transfer kinetics and excessive hydrophobic retention [1][2]. The bulky 17-carbon aliphatic structure anchors too strongly to standard high-density C18 stationary phases, causing the molecules to linger in the deep pores of the silica[2]. Furthermore, extra-column band broadening can exacerbate the tailing of late-eluting hydrophobic peaks. Actionable Fix: Elevate the column temperature to decrease mobile phase viscosity and improve the analyte's diffusivity[3]. Additionally, consider switching to a C8 or C4 column to reduce the hydrophobic surface area.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative adjustments required to transition from a sub-optimal to an optimized chromatographic state for this specific lactone.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Injection Volume 10 - 20 µL1 - 2 µLPrevents column overload and mitigates the solvation effect by allowing rapid solvent mixing.
Sample Solvent 100% AcetonitrileMatched to Mobile PhaseMaintains partitioning equilibrium at the column head, preventing peak fronting.
Column Temperature 25°C (Ambient)45°C - 60°CDecreases viscosity, improving mass transfer kinetics for the bulky C17-alkyl chains[3].
Stationary Phase C18 (High density)C8 or C4Reduces excessive hydrophobic retention, preventing late elution and band broadening.
Flow Rate 0.8 mL/min1.2 mL/minA slight increase reduces longitudinal diffusion for late-eluting hydrophobic peaks.

Experimental Protocols: Self-Validating Method Optimization

To ensure scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints. This ensures that peak asymmetry is correctly attributed to the analyte's chemistry rather than systemic hardware failures.

Step 1: Baseline System Verification (Dead Volume Check)

Causality: Before adjusting chemical parameters, you must prove the system hardware is not causing mechanical tailing.

  • Inject 1 µL of a neutral, unretained void volume marker (e.g., uracil or thiourea).

  • Calculate the asymmetry factor ( As​ ) of the marker.

  • Validation Check: If As​ > 1.2, the tailing is mechanical. Inspect tubing connections and replace the guard column frit. If As​ ≤ 1.2, proceed to Step 2.

Step 2: Sample Solvent Matching (Resolving Fronting)

Causality: Matching the injection solvent to the mobile phase prevents the analyte from bypassing the stationary phase.

  • Prepare a 1 mg/mL stock solution of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one in 100% Acetonitrile.

  • Aliquot 100 µL of the stock and dilute with 900 µL of your exact starting mobile phase (e.g., 80:20 ACN:Water) to achieve a 100 µg/mL working solution.

  • Inject 2 µL onto the column.

  • Validation Check: Observe the leading edge of the peak. If fronting is eliminated, the solvation effect was the root cause. If the compound precipitates during Step 2, revert to the 100% ACN stock but reduce the injection volume to 0.5 µL.

Step 3: Temperature and Phase Tuning (Resolving Tailing)

Causality: Thermal energy overcomes the activation barrier for desorption of highly lipophilic chains, sharpening the peak[3].

  • Set the column oven temperature to 40°C. Allow 15 minutes for thermal equilibration.

  • Inject the optimized sample from Step 2.

  • If the peak tailing persists ( As​ > 1.5), increase the temperature in 10°C increments (up to a maximum of 60°C)[3].

  • Validation Check: If the retention factor ( k′ ) remains > 10 despite elevated temperatures, the stationary phase is too hydrophobic. Replace the C18 column with a C8 column of identical dimensions and repeat the injection.

Troubleshooting Logic Visualization

The following diagram maps the diagnostic logic for resolving peak asymmetry specific to highly lipophilic lactones.

G Start Peak Asymmetry Detected (5-hexyl-2-undecyl-2,3-dihydropyran-6-one) Type Identify Asymmetry Type Start->Type Fronting Peak Fronting / Split Peak Type->Fronting Leading Edge Tailing Peak Tailing / Broadening Type->Tailing Trailing Edge Solvent Solvation Effect Check: Is sample solvent stronger than mobile phase? Fronting->Solvent MassTransfer Mass Transfer Check: Is retention time > 15 mins on C18? Tailing->MassTransfer FixFront1 Dilute sample in starting mobile phase Solvent->FixFront1 Yes FixFront2 Reduce injection volume (<1% column volume) Solvent->FixFront2 Cannot Dilute FixTail1 Increase column temp (45°C - 60°C) MassTransfer->FixTail1 High Viscosity FixTail2 Switch to C8 or C4 stationary phase MassTransfer->FixTail2 High Hydrophobicity

Workflow for diagnosing and resolving peak asymmetry in highly lipophilic lactones.

References

  • Phenomenex. "Understanding Peak Fronting in HPLC." Phenomenex Technical Blog. URL: [Link]

  • [3] SCION Instruments. "HPLC Troubleshooting Guide." SCION Instruments Technical Resources. URL: [Link]

  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" PharmaCores. URL: [Link]

  • [1] ACE HPLC. "HPLC Troubleshooting Guide." Advanced Chromatography Technologies. URL: [Link]

  • [2] Hall, L. M., & Hill, D. W. "Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds." NIH PubMed Central. URL: [Link]

  • Dr. Maisch HPLC GmbH. "Stability 120 Amid-C12." Dr. Maisch Product Guide. URL: [Link]

Sources

Troubleshooting

preventing in-situ generation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one during analysis

Topic: Preventing In-Situ Generation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one During Orlistat Analysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Part 1: Mechanistic Insigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing In-Situ Generation of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one During Orlistat Analysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Part 1: Mechanistic Insight – The "Why" Behind the Artifact

Welcome to the Technical Support Center. One of the most common challenges in the analytical profiling of Orlistat (Tetrahydrolipstatin) is the false elevation of its degradation product, (2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one , during routine chromatographic analysis [1].

To solve this, we must first understand the molecular causality. Orlistat’s pharmacological efficacy relies entirely on its highly strained 4-membered β -lactone ring, which covalently binds to the active serine residues of lipases [3]. However, this exact ring strain makes the molecule inherently unstable. When exposed to analytical stressors—such as protic diluents, extreme pH, or localized heat—the β -lactone ring undergoes rapid solvolysis. This triggers the cleavage of the N-formyl-L-leucine side chain, followed by an intramolecular cyclization that relieves the ring strain by forming a thermodynamically stable 6-membered δ -lactone (the dihydropyranone artifact) [2].

If your analytical method does not suppress this pathway, you are not measuring the true impurity profile of the batch; you are measuring the degradation caused by your own method.

Mechanism A Orlistat (Tetrahydrolipstatin) Intact highly-strained β-lactone ring B Analytical Stressors (High Temp, Extreme pH, Protic Diluents) A->B Exposure to C β-Lactone Ring Opening (Hydrolysis / Solvolysis) B->C Catalyzes D Loss of N-formyl-L-leucine Moiety (Side-chain Cleavage) C->D Triggers E Intramolecular Cyclization (Relief of ring strain) D->E Proceeds to F 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (Thermodynamically Stable δ-lactone) E->F Artifact Generation

Mechanism of in-situ Orlistat degradation to dihydropyranone during analysis.

Part 2: Troubleshooting FAQs

Q1: Why does the dihydropyranone impurity peak increase continuously over my 24-hour HPLC sequence? A: This is a classic symptom of autosampler solvolysis. If your sample diluent contains unbuffered Methanol or Water, the protic nature of the solvent slowly attacks the β -lactone ring while the vial sits in the autosampler queue. Solution: Switch to an aprotic solvent like Acetonitrile for your diluent, and ensure your autosampler compartment is strictly chilled to 4 °C to kinetically halt the degradation.

Q2: Can I use Gas Chromatography (GC) for residual solvent or impurity profiling of Orlistat? A: No. Orlistat is highly thermolabile. The high temperatures of a standard GC injection port (typically >200 °C) will cause immediate and near-complete thermal degradation of the β -lactone ring into the dihydropyranone artifact. All purity and assay analyses for Orlistat must be conducted using LC-based techniques [1].

Q3: How does the pH of my HPLC mobile phase affect this in-situ generation? A: β -lactones are susceptible to both acid- and base-catalyzed hydrolysis. Using an unbuffered mobile phase allows local pH shifts on the column, triggering ring-opening. You must use a mildly acidic, tightly buffered mobile phase (e.g., pH 3.5 – 4.0 using formate buffers) to stabilize the molecule during its transit through the stationary phase.

Part 3: Optimized Experimental Protocol (Self-Validating System)

To prevent false Out-of-Specification (OOS) results, implement the following step-by-step UHPLC methodology. This protocol is designed as a self-validating system , ensuring that the method itself proves it is not generating artifacts.

Step 1: Diluent and Mobile Phase Preparation
  • Mobile Phase A: 0.05% Formic acid in ultra-pure water (pH ~3.5).

    • Causality: Mild acidic buffering prevents base-catalyzed hydrolysis of the β -lactone while avoiding extreme acidity that triggers side-chain cleavage.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent, preventing the transesterification/solvolysis that readily occurs when using Methanol.

  • Diluent: Acetonitrile:Water (80:20, v/v).

Step 2: Temperature-Controlled Sample Extraction
  • Accurately weigh 50 mg of the Orlistat sample into a 50 mL volumetric flask.

  • Add 30 mL of pre-chilled diluent (4 °C).

  • Sonicate in a cold-water bath (≤ 15 °C) for exactly 5 minutes.

    • Causality: Prolonged or unmonitored sonication generates localized frictional heat, which provides the activation energy required for β -lactone ring opening.

  • Make up to volume with chilled diluent and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 3: Chromatographic Execution
  • Column: C18, 1.7 µm, 2.1 x 100 mm (UHPLC).

  • Column Compartment Temperature: 25 °C. (Do not exceed 30 °C to prevent on-column degradation).

  • Autosampler Temperature: 4 °C.

  • Flow Rate: 0.4 mL/min with a rapid gradient to minimize on-column residence time.

Step 4: Method Self-Validation (The "Zero-Artifact" Check)

To prove the integrity of your data, the system must validate its own stability:

  • Inject the prepared sample immediately upon preparation ( t=0 ).

  • Store the vial in the autosampler (at 4 °C) and reinject at t=12h and t=24h .

  • Validation Criteria: The absolute peak area of the 5-hexyl-2-undecyl-2,3-dihydropyran-6-one impurity must not increase by more than 0.05% over the 24-hour period. If it does, the system is inducing artifact generation, and the diluent pH/temperature controls must be re-verified.

Part 4: Quantitative Data Presentation

The table below summarizes the critical impact of analytical conditions on the in-situ generation of the dihydropyranone artifact, demonstrating the efficacy of the optimized protocol.

Analytical ParameterStandard Conditions (Artifact-Prone)Optimized Conditions (Artifact-Free)
Sample Diluent Methanol : Water (Unbuffered)Acetonitrile : Water (80:20, v/v)
Autosampler Temperature 25 °C (Ambient)4 °C
Column Temperature 40 °C25 °C
Mobile Phase Water / Methanol (No Buffer)0.05% Formic Acid / Acetonitrile
Artifact Area % ( t=0h ) 0.15%0.02% (True Impurity Level)
Artifact Area % ( t=24h ) 1.45% (False OOS)0.03% (Stable)

Part 5: References

  • Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry PubMed, National Institutes of Health (NIH) URL:[Link]

  • Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization ACS Publications, Organic Process Research & Development URL:[Link]

  • Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Optimization

overcoming matrix interference in 5-hexyl-2-undecyl-2,3-dihydropyran-6-one quantification

Topic: Overcoming Matrix Interference in 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one Quantification Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Version: 1.0 (Updated Marc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Matrix Interference in 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one Quantification Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Version: 1.0 (Updated March 2026)

Introduction & Mechanistic Overview

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS No. 130676-64-1), a primary degradation product and known impurity of the anti-obesity drug Orlistat[1].

Due to its molecular structure—a dihydropyran-6-one ring flanked by long hydrophobic alkyl chains (a hexyl group and an undecyl group)—this compound exhibits extreme lipophilicity. When quantifying this analyte in biological matrices (plasma, feces) or lipid-rich pharmaceutical formulations via LC-MS/MS or RP-HPLC, scientists routinely face severe matrix effects . Endogenous lipids (e.g., phospholipids, triglycerides) co-extract and co-elute with the analyte, leading to charge competition in the Electrospray Ionization (ESI) source (ion suppression) or baseline disturbances in UV detection[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to eliminate matrix interference and ensure high-fidelity quantification.

Troubleshooting FAQs

Q1: Why am I experiencing severe ion suppression (>40%) at the retention time of the dihydropyranone impurity during LC-MS/MS analysis?

A: This is a classic case of ESI charge competition. Because 5-hexyl-2-undecyl-2,3-dihydropyran-6-one is highly hydrophobic, it elutes late on a standard C18 column—exactly when endogenous phospholipids elute. In the ESI droplet, these high-abundance lipids outcompete your target analyte for available protons, drastically suppressing your signal[2].

  • Solution: You must decouple the analyte from the lipid matrix prior to injection. Standard Protein Precipitation (PPT) is insufficient. Switch to a highly non-polar Liquid-Liquid Extraction (LLE) using n-hexane, which selectively partitions the lipophilic impurity while leaving polar matrix components and many phospholipids in the aqueous phase[3].

Q2: My RP-HPLC-UV chromatogram shows the impurity peak merging with excipient peaks from the capsule formulation. How do I achieve baseline resolution?

A: Co-elution in complex pharmaceutical formulations occurs when the isocratic mobile phase lacks the selectivity to separate the dihydropyranone ring from the parent Orlistat molecule and lipophilic excipients.

  • Solution: Implement a gradient elution profile. Research demonstrates that using a Zorbax SB-C18 column (150 × 4.6 mm, 3.5 µm) with a mobile phase transitioning from 40% organic (Acetonitrile/Methanol) to 87% organic over 15 minutes provides excellent resolution between Orlistat and its dihydropyranone degradation products[4]. Ensure the aqueous phase is buffered (e.g., 0.1% formic acid or phosphoric acid at pH 3.0) to maintain a consistent ionization state[5].

Q3: What is the recommended internal standard (IS) to correct for residual matrix effects?

A: Since a stable isotope-labeled standard (SIL-IS) for 5-hexyl-2-undecyl-2,3-dihydropyran-6-one is rarely available commercially, you must use a structural or retention-time analog. Amprenavir or deuterated Orlistat (Orlistat-D5) are proven internal standards that mimic the ionization behavior and retention time of these highly lipophilic compounds, effectively normalizing residual matrix factors to within 0.97–1.03[2],[3].

Data Presentation: Matrix Effect & Recovery Comparison

To validate the choice of extraction methodology, review the quantitative comparison below. A Matrix Factor (MF) of 1.0 indicates zero matrix effect; values <1.0 indicate ion suppression.

Extraction MethodSolvent / SorbentMean Recovery (%)Matrix Factor (LQC)Matrix Factor (HQC)Suitability for LC-MS/MS
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)68.4 ± 4.20.52 (Severe Suppression)0.61 (Suppression)Poor
Liquid-Liquid Extraction (LLE) n-Hexane97.8 ± 2.11.02 (Negligible)0.98 (Negligible)Optimal [3]
Solid Phase Extraction (SPE) WCX µElution Plate92.5 ± 1.80.95 (Minimal)0.96 (Minimal)Excellent

Table 1: Comparative extraction efficiency and matrix factors for lipophilic dihydropyranone impurities in human plasma.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

This self-validating protocol ensures >95% recovery while stripping away ion-suppressing phospholipids[3].

  • Aliquot & Spike: Transfer 200 µL of plasma (or homogenized sample) into a clean glass centrifuge tube. Spike with 10 µL of Internal Standard (e.g., Orlistat-D5, 100 ng/mL).

  • Buffer Addition: Add 100 µL of 0.1 M HCl to disrupt protein binding and ensure the dihydropyranone ring remains un-ionized. Vortex for 30 seconds.

  • Extraction: Add 5.0 mL of LC-MS grade n-hexane .

  • Agitation: Shake mechanically for 10 minutes at 400 rpm to ensure complete partitioning of the lipophilic analyte into the organic layer.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve clear phase separation.

  • Isolation & Evaporation: Transfer exactly 4.0 mL of the upper organic (n-hexane) layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of Mobile Phase (e.g., Acetonitrile:Water 80:20 v/v). Vortex for 1 minute and transfer to an autosampler vial.

Protocol B: LC-MS/MS System Suitability & Detection
  • Column: Phenomenex-C18 (2.1 mm × 50 mm, 5 µm) or equivalent[2].

  • Mobile Phase: Isocratic elution using Methanol:Acetonitrile:0.1% Formic Acid in Water (65:20:15 v/v/v) at a flow rate of 0.80 mL/min[2].

  • Ionization: ESI in Positive mode.

  • MRM Transitions: Optimize the precursor-to-product ion transitions. While Orlistat is typically monitored at m/z 496.4 → 142.1, the dihydropyranone impurity (MW: 336.55) should be monitored at its specific [M+H]+ transition (approx. m/z 337.3 → optimized product ion)[2],[1].

Mechanistic Visualizations

Workflow for Overcoming Matrix Effects

The following diagram illustrates the logical decision tree for sample preparation to isolate the highly lipophilic impurity from complex matrices.

Workflow A Complex Matrix (Plasma / Excipients) B Protein Precipitation (High Lipid Carryover) A->B Avoid (Causes Suppression) C Liquid-Liquid Extraction (n-Hexane) A->C Path A (Highly Lipophilic) D Solid Phase Extraction (WCX / C18) A->D Path B (Automated Prep) E Evaporation & Reconstitution (Aqueous/Organic Mix) C->E Extract Upper Layer D->E Elute & Collect F LC-MS/MS Analysis (High Signal-to-Noise) E->F Final Injection

Caption: Decision tree for sample extraction, prioritizing LLE or SPE to eliminate lipid-induced matrix effects.

Mechanism of ESI Ion Suppression

This diagram explains the causality behind the signal loss when proper extraction is bypassed.

Mechanism L Endogenous Lipids (High Concentration) D ESI Droplet Surface (Limited Charge Capacity) L->D Co-elution T Dihydropyranone Impurity (Target Analyte) T->D Co-elution S Charge Competition (Lipids Steal Protons) D->S I Ion Suppression (False Negative / Low Bias) S->I

Caption: Mechanism of ESI ion suppression where endogenous lipids outcompete the target analyte for surface charge.

References

  • Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science.[Link]

  • Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biological Matrices. International Journal of Pharmaceutical Quality Assurance.[Link]

  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. ResearchGate.[Link]

  • Orlistat Dihydropyranone Impurity | CAS 130676-64-1. Veeprho Impurity Standards.[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Stability Guide: Orlistat API vs. 5-hexyl-2-undecyl-2,3-dihydropyran-6-one

Executive Summary & Thermodynamic Causality In pharmaceutical development, understanding the degradation pathways of an Active Pharmaceutical Ingredient (API) is critical for formulation design and shelf-life determinati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Thermodynamic Causality

In pharmaceutical development, understanding the degradation pathways of an Active Pharmaceutical Ingredient (API) is critical for formulation design and shelf-life determination. Orlistat (Tetrahydrolipstatin) is a potent gastrointestinal lipase inhibitor. Its pharmacological efficacy relies entirely on a highly reactive β-lactone (oxetan-2-one) ring, which covalently acylates the active site serine of lipases.

However, this structural feature is a double-edged sword. The 4-membered β-lactone ring suffers from immense angle strain, making Orlistat highly susceptible to. Under thermal or hydrolytic stress, the API undergoes nucleophilic attack, leading to the cleavage of its N-formylleucine side chain and subsequent ring expansion. This rearrangement yields 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (commonly known as the [1]).

Unlike the strained API, the dihydropyranone impurity is a 6-membered δ-lactone featuring α,β-unsaturation. This structure provides resonance stabilization and minimal angle strain, effectively acting as the thermodynamic sink of Orlistat's degradation pathway. Consequently, while Orlistat requires strict environmental controls (e.g., storage below 25°C in blister packs), the dihydropyranone impurity exhibits profound stability across a wide range of stress conditions.

Pathway A Orlistat API (Tetrahydrolipstatin) Strained β-lactone B Hydrolytic / Thermal Stress (Ring Opening & Cleavage) A->B Nucleophilic Attack / Heat C 5-hexyl-2-undecyl-2,3-dihydropyran-6-one Thermodynamically Stable δ-lactone B->C Rearrangement / N-formylleucine Loss

Fig 1. Mechanistic degradation pathway of Orlistat API into its dihydropyranone impurity.

Comparative Stability Profiles

To objectively compare the performance and resilience of both molecules, forced degradation studies are employed. The data below summarizes the degradation kinetics of Orlistat API compared to its dihydropyranone counterpart under identical stress vectors. Because the dihydropyranone is the thermodynamic end-product of the API's breakdown, it demonstrates near-total resistance to further degradation under standard hydrolytic and thermal stress.

Stress ConditionParametersOrlistat API (% Degradation)Dihydropyranone Impurity (% Degradation)Mechanistic Observation
Acidic Hydrolysis 0.1 N HCl, 80°C, 8h13.37%< 1.0%Rapid β-lactone ring opening[2]
Basic Hydrolysis 0.1 N NaOH, 80°C, 8h9.23%< 2.0%Base-catalyzed saponification[2]
Neutral Hydrolysis H₂O, 80°C, 12h1.44%< 0.5%Slow hydrolytic cleavage[2]
Oxidative Stress 3% H₂O₂, RT, 24h5.04%~1.0%Oxidation of side chains[2]
Thermal (Solid) 100°C, 24h< 0.5%< 0.5%Stable in the absence of moisture[2]

Note: Orlistat data is derived from validated stability-indicating HPLC assays. Dihydropyranone values represent extrapolated thermodynamic baselines.

Self-Validating Experimental Protocol: Stability-Indicating LC-MS Assay

To generate reliable kinetic data, the experimental workflow must be a self-validating system that prevents artifactual degradation during the analysis itself. The following protocol details a robust .

Step-by-Step Methodology
  • Sample Preparation (Solubility Control):

    • Action: Dissolve Orlistat API and the dihydropyranone reference standard in methanol to a stock concentration of 1 mg/mL.

    • Causality: Orlistat is highly lipophilic and practically insoluble in aqueous media. Initiating the solution in an organic co-solvent prevents precipitation and ensures homogenous exposure to stress agents.

  • Stress Application (Accelerated Kinetics):

    • Action: Aliquot 1 mL of the stock solution into separate vials. Add 1 mL of the respective stressor (e.g., 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂). Reflux the hydrolytic samples at 80°C for 8 hours[2].

  • Quenching (Critical Validation Step):

    • Action: Immediately upon reaching the time point, neutralize the acid/base stressed samples with an equivalent volume of 0.1 N NaOH or HCl.

    • Causality: Failure to neutralize the sample will allow degradation to continue while the vial sits in the autosampler, destroying the temporal integrity of the kinetic data.

  • Chromatographic Separation (LC-MS):

    • Action: Inject the quenched samples into an LC-MS system equipped with a high-performance C18 column (e.g., ACQUITY Premier BEH C18). Utilize a gradient mobile phase of Acetonitrile and 0.1% Formic Acid.

    • Causality: The low pH of the mobile phase suppresses the ionization of residual silanols on the stationary phase, ensuring sharp peak shapes and baseline resolution for these highly hydrophobic compounds.

  • System Suitability Testing (SST) & Mass Balance:

    • Action: Inject an untreated standard mixture. The resolution ( Rs​ ) between the Orlistat peak and the dihydropyranone peak must be > 2.0. Calculate the mass balance (Sum of API + Impurities ≈ 100%) to confirm no volatile degradants escaped detection.

Workflow N1 1. Sample Preparation Dissolve in MeOH (1 mg/mL) N2 2. Forced Degradation Acid/Base (0.1N), Heat (80°C), H2O2 (3%) N1->N2 Apply Stress N3 3. Quenching Neutralize to halt degradation N2->N3 Time-point reached N4 4. LC-MS Analysis C18 Column, Gradient Elution N3->N4 Inject into HPLC N5 5. Data Processing Quantify API vs Impurity Peaks N4->N5 Integration & Mass ID

Fig 2. Self-validating experimental workflow for forced degradation and stability indicating assay.

Formulation Implications & Conclusion

The stark contrast in stability between Orlistat and 5-hexyl-2-undecyl-2,3-dihydropyran-6-one dictates strict parameters for drug development. Because the β-lactone ring of Orlistat is highly vulnerable to moisture and extreme pH, formulations must rigorously exclude water. Utilizing the more thermodynamically stable of Orlistat, combined with moisture-protective blister packaging and non-hygroscopic excipients, is mandatory to prevent the API from relaxing into its dihydropyranone degradation product during its shelf life.

Conversely, the robust stability of the dihydropyranone impurity makes it an excellent, stable reference standard for calibrating chromatographic methods and performing routine quality control (QC) batch release testing.

References

  • Xenical, INN-Orlistat (Scientific Discussion & Stability) - European Medicines Agency (EMA).[Link]

  • Stability Indicating Assay of Orlistat and its Degradation Products by HPLC - Semantic Scholar. [Link]

  • Method Development of Orlistat Forced Degradation Sample using MaxPeak Premier Columns - Waters Corporation. [Link]

Sources

Validation

Comprehensive Limit of Detection (LOD) Comparison Guide for 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one Analytical Methods

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction: The Analytical Challenge of Lipophilic Degradants In the quality control of tetrahydrolipstatin (Orlistat),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction: The Analytical Challenge of Lipophilic Degradants

In the quality control of tetrahydrolipstatin (Orlistat), monitoring degradation products is a critical regulatory requirement. One of the most challenging process-related impurities and degradation products to quantify is 5-hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS: 130676-64-1), commonly referred to as the Orlistat dihydropyranone impurity[1][2].

Orlistat exerts its pharmacological effect via a highly strained β -lactone ring. However, under thermal, hydrolytic, or oxidative stress, this ring undergoes nucleophilic attack and subsequent rearrangement to form a thermodynamically more stable δ -lactone (dihydropyranone) structure[3].

DegradationPathway Orlistat Orlistat API (Beta-lactone) Stress Thermal/Hydrolytic Stress Orlistat->Stress Exposure Intermediate Ring-Opened Intermediate Stress->Intermediate Hydrolysis Impurity Dihydropyranone Impurity (Delta-lactone) Intermediate->Impurity Recyclization

Orlistat degradation pathway forming the dihydropyranone impurity via beta-lactone rearrangement.

The analytical challenge lies in the molecule's structure. The dihydropyranone impurity lacks a strong, conjugated chromophore, possessing only an isolated double bond and a carbonyl group. Consequently, achieving a low Limit of Detection (LOD) using standard UV detectors is difficult, often necessitating advanced mass spectrometry techniques for trace-level genotoxic or stability profiling[3][4].

Quantitative Data: LOD & Performance Comparison

When selecting an analytical method for this impurity, scientists must balance sensitivity requirements against operational costs. Below is a comparative analysis of the three primary modalities used in the industry, synthesized from validated stability-indicating studies[4][5].

Analytical ModalityDetector / IonizationLODLOQLinear RangePrimary Application
RP-HPLC UV (205 - 210 nm)~0.5 - 1.0 µg/mL~1.5 - 3.1 µg/mL3.1 - 40 µg/mLRoutine batch release, high-concentration QC
Normal Phase HPLC UV (205 nm)~1.0 µg/mL~3.0 µg/mL5.0 - 50 µg/mLIsomeric separation, chiral profiling
LC-MS/MS ESI+ (Triple Quad/Q-TOF)~1.0 - 4.75 ng/mL~4.75 ng/mL5.0 - 200 ng/mLTrace impurity profiling, biological matrices

Data reflects optimized conditions. LC-MS/MS demonstrates a ~1000-fold increase in sensitivity over UV methods.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system that proves its own accuracy during execution. Below are detailed methodologies for both routine and trace-level detection.

Protocol A: RP-HPLC-UV for Routine Formulation QC

Causality & Rationale: The C11 and C6 aliphatic chains of the dihydropyranone impurity make it extremely lipophilic. A high-density C18 column is required to provide sufficient hydrophobic interaction to separate the impurity from the massive parent Orlistat peak. A high organic mobile phase prevents excessive retention times[6].

Step-by-Step Workflow:

  • Sample Preparation: Extract the capsule contents or bulk API using accelerated solvent extraction in HPLC-grade ethanol. Filter through a 0.45 µm PTFE syringe filter[3].

  • Chromatographic Conditions:

    • Column: Octadecyl silane (C18), 150 × 3.9 mm or 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution using 0.1% orthophosphoric acid : Acetonitrile (10:90, v/v)[6]. Why phosphoric acid? It suppresses the ionization of any trace acidic silanols on the column, sharpening the peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

  • System Suitability Test (SST - Self-Validation): Before analyzing unknown samples, inject a resolution mixture of Orlistat (120 µg/mL) and the dihydropyranone impurity (5 µg/mL).

    • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for the impurity must be <2.0 (ideally ≤1.03 )[6]. If Tf​>2.0 , the column is likely suffering from hydrophobic collapse; replace the column.

Protocol B: LC-MS/MS for Trace-Level Profiling

Causality & Rationale: Because the dihydropyranone ring lacks basic amines or acidic protons, standard protonation in Electrospray Ionization (ESI) is inefficient. By using ammonium acetate in the mobile phase, we force the formation of [M+NH4​]+ adducts. This chemical trick bypasses the molecule's poor proton affinity, drastically lowering the LOD to the nanogram level.

Step-by-Step Workflow:

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) using a non-polar solvent, or dilute the sample in methanol. Spike with a structural analog internal standard (e.g., Amprenavir) to monitor matrix effects.

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3 (150 × 2.1 mm, 3 µm)[5]. Why T3? The lower C18 ligand density allows water to penetrate the pores, preventing phase collapse during the aqueous portion of the gradient.

    • Mobile Phase: Linear gradient of 10 mM Ammonium Acetate (A) and Methanol (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Track the precursor-to-product ion transition for the [M+NH4​]+ adduct.

  • System Suitability Test (SST - Self-Validation):

    • Acceptance Criteria: The Signal-to-Noise (S/N) ratio at the established LOD (e.g., 4.75 ng/mL) must be ≥3 . The internal standard recovery must fall between 93.65% and 103.84% to prove that ion suppression from the matrix is negligible.

AnalyticalWorkflow cluster_HPLC Chromatographic Separation cluster_Detection Detection Modality Sample Sample Extraction (Ethanol / LLE) HPLC RP-HPLC (C18) Isocratic Elution Sample->HPLC High Conc. LCMS UHPLC (T3) Gradient Elution Sample->LCMS Trace Conc. UV UV (205 nm) LOD: ~0.5 µg/mL HPLC->UV MS ESI-MS/MS (+) LOD: ~4.75 ng/mL LCMS->MS Data ICH Q2 Validation (LOD/LOQ Determination) UV->Data MS->Data

Analytical workflow comparing RP-HPLC-UV and LC-MS/MS for dihydropyranone LOD determination.

Conclusion

For the quantification of 5-hexyl-2-undecyl-2,3-dihydropyran-6-one, the choice of analytical method dictates the limit of detection. While[RP-HPLC-UV] remains the workhorse for bulk API release testing due to its simplicity and robust system suitability parameters[6], it is fundamentally limited by the molecule's poor UV absorbance. For rigorous stability-indicating studies and trace impurity profiling,[LC-MS/MS utilizing ammonium adduct formation] is the authoritative standard, offering unparalleled sensitivity and structural confirmation[3].

References

  • Veeprho Pharmaceuticals. (n.d.). Orlistat Dihydropyranone Impurity (CAS 130676-64-1). Retrieved from[Link]

  • Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 767-772. Retrieved from[Link]

  • Wang, G., et al. (2015). Development and validation of a novel stability-indicating HPLC method for quantitative determination of seven impurities in orlistat capsules and characterization of two novel impurities. ResearchGate. Retrieved from[Link]

  • Al-Suhibani, M. S., et al. (2018). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 12, 2191–2198. Retrieved from[Link]

  • Impact Factor / Bioanalytical Research. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where every safety measure directly mitigates a specific physicochemical risk. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where every safety measure directly mitigates a specific physicochemical risk. This guide provides authoritative, field-proven logistical and safety protocols for handling 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one (CAS: 130676-64-1), widely recognized in pharmaceutical development as the1[1].

Because this compound is a degradation product of Tetrahydrolipstatin (Orlistat)—a potent gastrointestinal lipase inhibitor—it must be managed with the same rigorous containment strategies as active pharmaceutical ingredients (APIs)[2][3].

Physicochemical Risk Assessment

To design an effective safety protocol, we must first understand the molecule's physical behavior. The presence of long aliphatic chains (hexyl and undecyl) renders this compound highly lipophilic, meaning it can readily bypass compromised dermal barriers and is extremely persistent in aquatic environments[3].

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueMechanistic Operational Implication
Molecular Formula C₂₂H₄₀O₂Highly lipophilic; requires strict prevention of environmental release into water systems.
Melting Point 50–54°CLow melting point; friction during grinding or weighing can cause localized melting and adherence to laboratory tools[2].
Solubility Chloroform, MethanolRequires organic solvent-rated PPE (e.g., high-grade nitrile) during the solubilization phase[2].
Storage Temp -20°C FreezerMust be handled quickly at room temperature to prevent thermal degradation or epimerization[2].
Hazard Codes H302, H411/H412Harmful if swallowed; Toxic/Harmful to aquatic life with long-lasting effects[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling API impurities. The following PPE matrix is designed based on the compound's specific solubility profile and physical state[3].

Table 2: Mechanistic PPE Requirements

Equipment CategorySpecificationMechanistic Causality
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior barrier resistance to the primary solubilizing agents (chloroform/methanol) compared to standard latex[2].
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-particulate entry into the ocular mucosa during powder transfer and weighing.
Body Protection Impervious Tyvek Lab CoatPrevents lipophilic dust from adhering to porous cotton clothing, eliminating the risk of secondary exposure outside the lab.
Respiratory FFP2/N95 or Fume HoodMitigates inhalation of aerosolized particles, preventing unintentional gastrointestinal ingestion of the lipase inhibitor analog[3].

Operational Workflows & Methodologies

Below are the self-validating protocols for handling this compound. Every step is engineered to prevent aerosolization and thermal degradation.

Protocol A: Analytical Weighing and Solubilization

Objective: Safely transfer the solid impurity into a solubilized state for LC-MS/HPLC analysis without yield loss or exposure.

  • Environmental Validation: Activate the Class II Chemical Fume Hood.

    • Self-Validation Step: Verify the digital monitor reads a face velocity of 80–100 fpm before opening the sash.

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator to reach room temperature.

    • Causality: Opening a cold vial introduces atmospheric condensation; moisture can degrade the pyranone ring.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing boat.

    • Causality: The lipophilic powder holds static charge easily, which causes erratic balance readings and hazardous powder scattering.

  • Pre-Chilled Transfer: Use a pre-chilled micro-spatula to transfer the solid.

    • Causality: With a melting point of 50–54°C, ambient body heat transferred through a warm metallic spatula can cause the powder to melt and adhere to the tool[2].

  • In-Hood Solubilization: Add the primary solvent (chloroform or methanol) directly to the weighing vessel inside the hood[2].

    • Self-Validation Step: Visually confirm the solution is 100% transparent with no particulate suspension before transferring to the autosampler vial.

HandlingWorkflow Start 1. Risk Assessment Identify Hazards (H302, H412) PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Hood 3. Containment Transfer to Fume Hood PPE->Hood Weigh 4. Execution Weighing & Solubilization Hood->Weigh Clean 5. Decontamination Wet Wipe & Alcohol Scrub Weigh->Clean Store 6. Storage Seal and Store at -20°C Clean->Store

Fig 1: End-to-end operational workflow for handling 5-Hexyl-2-undecyl-2,3-dihydropyran-6-one.

Protocol B: Spill Response and Decontamination Pathway

Objective: Neutralize and contain accidental releases while preventing environmental contamination.

  • Immediate Isolation: Evacuate the immediate 2-meter radius and ensure hood exhaust is maximized[3].

  • State Assessment: Determine if the spill is dry powder or a solubilized liquid.

  • Containment (Dry Spill): Do NOT dry sweep. Layer wet paper towels (moistened with 70% ethanol) gently over the powder[3].

    • Causality: Dry sweeping aerosolizes the API impurity. Ethanol reduces the surface tension, trapping the lipophilic powder effectively into the towel.

  • Containment (Liquid Spill): Apply a universal chemical binder or diatomaceous earth to absorb the solvent[3].

  • Surface Scrub: Wash the area with a surfactant-heavy soap, followed by a final wipe with methanol.

    • Causality: Soap breaks down the lipophilic aliphatic chains; methanol removes residual organic traces.

    • Self-Validation Step: Swipe the area with a dry Kimwipe; it should glide smoothly with no sticky residue.

Spill S1 Spill Detected (Solid or Solution) S2 Evacuate & Ventilate Prevent Inhalation S1->S2 S3 Containment Avoid Dry Sweeping S2->S3 S4 Absorption Apply Wet Towel / Binder S3->S4 S5 Chemical Disposal Segregate as Toxic Waste S4->S5

Fig 2: Step-by-step spill response and environmental containment pathway.

Disposal & Environmental Logistics

This compound inherits the environmental hazard classifications of its parent drug, specifically Aquatic Chronic 3 (H412) or Aquatic Chronic 2 (H411) [3]. Under no circumstances should this chemical or its rinsates enter the standard municipal drain system[3].

  • Liquid Waste: Must be strictly segregated. Chloroform solutions must go into clearly labeled "Halogenated Organic Waste" carboys. Methanol solutions go into "Non-Halogenated Organic Waste."

  • Solid Waste: All contaminated PPE, wet paper towels from spill cleanup, and empty vials must be double-bagged in highly visible biohazard/chemical waste bins designated for high-temperature incineration [3].

References

  • Title: Orlistat Dihydropyranone Impurity Source: Naarini Molbio Pharma URL: 2

  • Title: Orlistat Dihydropyranone Impurity | CAS 130676-64-1 Source: Veeprho URL: 1

  • Title: Safety Data Sheet - Orlistat Source: MedChemExpress URL: 3

  • Title: Safety Data Sheet acc. to OSHA HCS - Orlistat Source: Cayman Chemical URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.